5-(Trifluoromethyl)quinolin-8-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)quinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-3-4-8(14)9-6(7)2-1-5-15-9/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLQGKLEIKGMCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438558 | |
| Record name | 8-Quinolinamine, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-69-2 | |
| Record name | 8-Quinolinamine, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)quinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 5-(Trifluoromethyl)quinolin-8-amine, a key building block in medicinal chemistry and drug discovery. The document details the primary synthetic routes, including the construction of the quinoline core, nitration, and subsequent reduction. Alternative coupling strategies are also discussed. Each section includes detailed experimental protocols where available, quantitative data, and visual representations of the synthetic workflows to aid in laboratory application.
Core Synthesis Pathway: From Quinolines to the Final Amine
The most established and versatile route to this compound involves a multi-step process commencing with the synthesis of a 5-(trifluoromethyl)quinoline core, followed by nitration at the 8-position and subsequent reduction of the nitro group to the desired amine.
Step 1: Synthesis of the 5-(Trifluoromethyl)quinoline Core
The initial and crucial step is the construction of the 5-(trifluoromethyl)quinoline scaffold. Two classical methods, the Skraup and Doebner-von Miller reactions, are widely applicable for this purpose. These reactions involve the cyclization of an aniline with a three-carbon unit to form the quinoline ring system.
Skraup Synthesis: This method utilizes the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2][3] In the context of 5-(trifluoromethyl)quinoline synthesis, 3-(trifluoromethyl)aniline would be the starting material. The reaction is known to be vigorous, and careful control of the reaction conditions is essential.[1][2]
Doebner-von Miller Reaction: This is a more flexible method that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[4][5][6] For the synthesis of 5-(trifluoromethyl)quinoline, 3-(trifluoromethyl)aniline would be reacted with an appropriate α,β-unsaturated aldehyde or ketone.
Conceptual Experimental Workflow for Quinoline Core Synthesis
References
physicochemical properties of 5-(Trifluoromethyl)quinolin-8-amine
An In-depth Technical Guide on the Physicochemical Properties of 5-(Trifluoromethyl)quinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of a trifluoromethyl (-CF₃) group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry for enhancing a molecule's metabolic stability, lipophilicity, and biological activity. This compound is a quinoline derivative of interest for its potential applications in drug discovery and materials science. A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, designing experimental protocols, and developing new applications.
This technical guide provides a detailed overview of the core . Due to the limited availability of comprehensive experimental data for this specific compound in publicly accessible literature, this guide presents a combination of available experimental data, computationally predicted values, and comparative data from closely related structural analogs. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided to aid researchers in the empirical characterization of this and similar compounds.
Core Physicochemical Properties
The essential physicochemical characteristics of this compound are summarized below. It is critical to distinguish between experimentally determined values and computationally predicted data, as the latter provides an estimation that awaits empirical verification.
Data Presentation
The quantitative data for this compound are presented in Table 1. To provide a valuable comparative context, the experimental physicochemical properties of the parent compounds, 5-aminoquinoline and 8-aminoquinoline, are provided in Table 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Method |
| Molecular Formula | C₁₀H₇F₃N₂ | - |
| Molecular Weight | 212.17 g/mol | - |
| CAS Number | 483-69-2 | - |
| Physical Form | Solid | [1] |
| Melting Point | 89 °C (in Ethanol) | Experimental[2] |
| Boiling Point | 317.3 ± 42.0 °C | Predicted[2] |
| Density | 1.390 ± 0.06 g/cm³ | Predicted[2] |
| Water Solubility | Not Available | - |
| pKa | Not Available | - |
| logP | Not Available | - |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | [2] |
Table 2: Physicochemical Properties of Unsubstituted Aminoquinolines for Comparison
| Property | 5-Aminoquinoline | 8-Aminoquinoline |
| CAS Number | 611-34-7 | 578-66-5 |
| Molecular Weight | 144.17 g/mol [3] | 144.17 g/mol [4] |
| Melting Point | 106-109 °C[5] | 60-65 °C[5] |
| Boiling Point | 310 °C[5] | 174 °C at 26 mmHg[5] |
| Water Solubility | Not specified | Slightly soluble[5] |
| pKa | 5.46 (at 20°C)[5] | 3.99 (at 20°C)[5] |
| logP | 1.2 (Predicted)[3] | 1.8 (Predicted)[4] |
Experimental Protocols
Accurate empirical determination of physicochemical properties is crucial for drug development and scientific research. The following section details standard experimental methodologies for key parameters.
Determination of Melting Point
The melting point of a crystalline solid provides an indication of its purity. A sharp melting range is characteristic of a pure compound.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
Sample Preparation: A small quantity of the dry, crystalline this compound is finely crushed into a powder.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end, achieving a sample height of 2-3 mm.
-
Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-2 °C).
-
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like an aminoquinoline, the pKa of its conjugate acid is determined.
-
Apparatus: Calibrated pH meter with a combination pH electrode, a magnetic stirrer, and a burette.
-
Procedure:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent to a known concentration (e.g., 0.01 M). Due to the potential for low aqueous solubility, a co-solvent system (e.g., water/methanol or water/DMSO) may be necessary. The ionic strength of the solution is kept constant using an inert salt like KCl.
-
Titration Setup: The solution is placed in a thermostatted vessel, and the calibrated pH electrode and a magnetic stir bar are immersed in it. The solution is stirred continuously.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.
-
Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until the pH change becomes minimal after passing the equivalence point.
-
Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is determined from the inflection point of the titration curve (or the maximum of the first derivative plot). The pKa is the pH at which half of the amine has been protonated (i.e., at the half-equivalence point).
-
Determination of logP by the Shake-Flask Method
The partition coefficient (P), typically expressed as its logarithm (logP), is a measure of a compound's lipophilicity. It describes the ratio of the concentration of the compound in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.
-
Apparatus: Separatory funnels or vials, a mechanical shaker, and an analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
Phase Saturation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The phases are then allowed to separate completely.
-
Sample Preparation: A known amount of this compound is dissolved in a pre-determined volume of the saturated n-octanol or the aqueous phase.
-
Partitioning: The solution is combined with a known volume of the other phase in a separatory funnel. The funnel is then shaken for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: The mixture is allowed to stand until a clear separation of the n-octanol and aqueous layers is observed. Centrifugation may be used to facilitate this separation.
-
Concentration Measurement: A sample is carefully taken from each phase, and the concentration of the compound is measured using a suitable analytical technique.
-
Calculation: The logP is calculated using the formula: logP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
-
Mandatory Visualization
The following diagrams illustrate key experimental workflows relevant to the characterization of this compound.
Caption: Workflow for Melting Point Determination.
Caption: Experimental Workflow for logP Determination.
References
- 1. cmst.eu [cmst.eu]
- 2. 5-trifluoroMethyl-8-quinolinaMine CAS#: 483-69-2 [m.chemicalbook.com]
- 3. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Aminoquinoline CAS#: 578-66-5 [m.chemicalbook.com]
Spectroscopic Characterization of 5-(Trifluoromethyl)quinolin-8-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5-(Trifluoromethyl)quinolin-8-amine. This document outlines the expected data from various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy. Detailed experimental protocols are provided to facilitate the replication of these characterization methods in a laboratory setting.
Introduction
This compound is a quinoline derivative featuring a trifluoromethyl group at the 5-position and an amine group at the 8-position. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The trifluoromethyl group, a strong electron-withdrawing group, can significantly influence the chemical and physical properties of the quinoline scaffold, including its reactivity, metabolic stability, and binding interactions. Accurate spectroscopic characterization is paramount for confirming the structure and purity of this compound, which is a critical step in any research or development endeavor.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound and related trifluoromethylated quinoline derivatives. This data is compiled from published literature on similar compounds and serves as a reference for researchers working with this class of molecules.[1][2][3][4]
Table 1: 1H NMR Spectroscopic Data (Representative)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 8.5 - 8.8 | d | ~4.5 |
| H3 | 7.3 - 7.6 | dd | ~8.5, 4.5 |
| H4 | 8.8 - 9.1 | d | ~8.5 |
| H6 | 7.6 - 7.8 | d | ~8.0 |
| H7 | 7.0 - 7.2 | d | ~8.0 |
| NH2 | 4.5 - 5.5 | br s | - |
Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl3 at 7.26 ppm). The presence of the trifluoromethyl group can cause long-range couplings, which may further split the observed signals.
Table 2: 13C NMR Spectroscopic Data (Representative)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) |
| C2 | 148 - 152 | s | - |
| C3 | 121 - 124 | s | - |
| C4 | 135 - 138 | s | - |
| C4a | 128 - 131 | s | - |
| C5 | 125 - 128 | q | ~3-5 |
| C6 | 115 - 118 | s | - |
| C7 | 129 - 132 | s | - |
| C8 | 140 - 143 | s | - |
| C8a | 145 - 148 | s | - |
| CF3 | 122 - 125 | q | ~275 |
Note: The trifluoromethyl carbon signal appears as a quartet due to coupling with the three fluorine atoms. The carbon atom attached to the CF3 group (C5) will also exhibit a quartet with a smaller coupling constant.
Table 3: 19F NMR Spectroscopic Data (Representative)
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| 5-CF3 | -60 to -65 | s |
Note: 19F NMR chemical shifts are typically referenced to CFCl3 as an external standard.
Table 4: IR Spectroscopic Data (Representative)
| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |
| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |
| N-H Stretch (symmetric) | 3300 - 3400 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |
| N-H Bend (scissoring) | 1600 - 1650 | Medium-Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-F Stretch | 1100 - 1300 | Strong |
| C-N Stretch | 1250 - 1350 | Medium-Strong |
Note: The presence of two N-H stretching bands is characteristic of a primary amine.[5][6] The C-F stretching region often contains multiple strong bands.
Table 5: Mass Spectrometry Data
| Ionization Method | Expected m/z | Fragment |
| ESI+ | 213.0634 | [M+H]+ |
| EI | 212.0556 | [M]+• |
Note: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[1][7]
Table 6: UV-Visible Spectroscopic Data (Representative)
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |
| Ethanol | ~240-260 | ~20,000-40,000 | π → π |
| Ethanol | ~320-340 | ~3,000-6,000 | π → π |
| Ethanol | ~380-420 | ~1,000-3,000 | n → π* |
Note: The absorption maxima and molar absorptivities can be influenced by the solvent polarity.[8][9][10][11] Transitions above 350 nm can often be attributed to intramolecular charge transfer (ICT).[8]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
13C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled 13C experiment (e.g., 'zgpg30').
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as 13C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
19F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -50 to -70 ppm (or a wider range if the chemical shift is unknown).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the 1H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquisition:
-
Spectral Range: 4000 - 400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal should be collected before the sample spectrum.
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C-H, C=C, C-F).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled to a suitable ionization source (e.g., ESI, EI).
Sample Preparation (ESI):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution is then infused directly into the mass spectrometer or injected via a liquid chromatography system.
Acquisition (ESI+):
-
Ionization Mode: Positive electrospray ionization.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS analysis.
Data Analysis:
-
Identify the molecular ion peak ([M+H]+ for ESI).
-
Compare the experimentally measured accurate mass with the theoretically calculated mass for the expected molecular formula (C10H7F3N2) to confirm the elemental composition.
-
Analyze the fragmentation pattern (if any) to gain further structural information.
UV-Visible Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Instrumentation: A dual-beam UV-Visible spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Use the pure solvent as a blank.
Acquisition:
-
Wavelength Range: 200 - 800 nm.
-
Scan Speed: Medium.
-
Data Interval: 1 nm.
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Assign the observed absorption bands to the corresponding electronic transitions (e.g., π → π, n → π).
Workflow and Visualization
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the spectroscopic characterization of this compound. The provided data and protocols, based on analogous compounds, should serve as a valuable resource for researchers in the field. It is important to note that actual experimental results may vary depending on the specific instrumentation and conditions used.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. youtube.com [youtube.com]
- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Frontier: An In-depth Technical Guide to the Activity of Trifluoromethylated Quinolines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold has unlocked a new dimension of pharmacological potential. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by this fascinating class of compounds. By enhancing metabolic stability, lipophilicity, and target-binding affinity, the CF3 moiety has paved the way for the development of potent anticancer, antimicrobial, anti-inflammatory, and antimalarial agents. This document delves into the quantitative biological data, detailed experimental protocols, and the intricate signaling pathways modulated by trifluoromethylated quinolines, offering a vital resource for researchers in the field of drug discovery and development.
Anticancer Activity
Trifluoromethylated quinolines have emerged as a promising class of compounds in oncology, demonstrating significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and migration.
Quantitative Anticancer Data
The in vitro anticancer activity of various trifluoromethylated quinoline derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 15 | MCF-7 (Breast) | 0.0977 | [1] |
| HepG2 (Liver) | Not specified | [1] | |
| HCT116 (Colon) | Not specified | [1] | |
| A549 (Lung) | Not specified | [1] | |
| Compound 10b | PC3 (Prostate) | 3.02 | [2] |
| LNCaP (Prostate) | 3.45 | [2] | |
| K562 (Leukemia) | 3.98 | [2] | |
| P4Q-158 | Plasmodium berghei (Liver Stage) | 0.00307 | [3] |
| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | Plasmodium falciparum (D10) | 4.8 µg/mL | [4] |
| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | Plasmodium falciparum (D10) | 5.2 µg/mL | [4] |
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A significant number of trifluoromethylated quinoline derivatives exert their anticancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6]
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9][10]
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Trifluoromethylated quinoline compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat cells with serial dilutions of the trifluoromethylated quinoline compounds for 48-72 hours. Include a vehicle control (DMSO).[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14][15]
-
Materials:
-
Cancer cell lines
-
Trifluoromethylated quinoline compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the test compounds for a specified duration.
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software.
-
Antimicrobial Activity
Trifluoromethylated quinolines exhibit potent activity against a broad spectrum of microorganisms, including drug-resistant bacterial and fungal strains. Their primary mechanism of action often involves the inhibition of essential bacterial enzymes.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[16][17][18][19]
| Compound ID/Reference | Microorganism | Strain Type | MIC (µg/mL) | Reference |
| HSN584 | Staphylococcus aureus | MRSA, VRSA | 4 - 8 | [20] |
| Staphylococcus epidermidis | Gram-positive | 4 - 16 | [20] | |
| Enterococcus faecium | VRE | 4 - 8 | [20] | |
| HSN739 | Staphylococcus aureus | MRSA, VRSA | 4 - 8 | [20] |
| Compound 6 | Bacillus cereus | Gram-positive | 3.12 | [21] |
| Staphylococcus aureus | Gram-positive | 6.25 | [21] | |
| Pseudomonas aeruginosa | Gram-negative | 12.5 | [21] | |
| Escherichia coli | Gram-negative | 25 | [21] |
Mechanism of Action: Inhibition of Bacterial Topoisomerases
Similar to fluoroquinolone antibiotics, trifluoromethyl-substituted quinolines are believed to target bacterial DNA gyrase and topoisomerase IV.[11][20][22][23][24] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the covalent complex between the topoisomerase and bacterial DNA, these compounds lead to the fragmentation of the bacterial chromosome and subsequent cell death.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16][17][18][19][25]
-
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Trifluoromethylated quinoline compounds
-
0.5 McFarland standard
-
Spectrophotometer
-
-
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth (turbidity).
-
Anti-inflammatory Activity
Certain trifluoromethylated quinoline derivatives have demonstrated notable anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity can be assessed through various in vitro and in vivo models. IC50 values often represent the concentration required to inhibit 50% of a specific inflammatory mediator or enzyme activity.
| Compound ID/Reference | Assay/Target | IC50 | Reference |
| Compound 8l | Interferon-stimulated genes | 3.3 nM | [26] |
| NF-κB pathway | 150.7 nM | [26] | |
| Quinoline derivatives | COX-2 Inhibition | Varies | [27] |
Mechanism of Action: Modulation of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[28][29][30][31][32] Some trifluoromethylated quinolines may exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the production of pro-inflammatory cytokines.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[33]
-
Materials:
-
Rodents (e.g., Wistar rats)
-
Carrageenan solution (1% in saline)
-
Trifluoromethylated quinoline compounds
-
Reference drug (e.g., Diclofenac)
-
Plethysmometer
-
-
Procedure:
-
Animal Grouping: Divide animals into groups: control, reference, and test compound groups.
-
Compound Administration: Administer the test compounds and reference drug orally or intraperitoneally.
-
Induction of Edema: After a specific time, inject carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
Antimalarial Activity
Quinolines have a long history as antimalarial drugs, and the introduction of the trifluoromethyl group has led to the development of new derivatives with potent activity against drug-resistant strains of Plasmodium falciparum.[1][3][4][21][34][35][36][37][38][39][40][41][42][43]
Quantitative Antimalarial Data
| Compound ID/Reference | Plasmodium falciparum Strain | IC50 | Reference |
| P4Q-158 | P. berghei (liver stage) | 3.07 nM | [3] |
| 2,8-bis(trifluoromethyl)quinoline derivative (129) | Not specified | 0.083 µM | [21] |
| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 (Chloroquine-sensitive) | 4.8 µg/mL | [4] |
| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (Chloroquine-sensitive) | 5.2 µg/mL | [4] |
Mechanism of Action: Interference with Heme Detoxification
The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole.[34][35][36][37] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinolines are thought to accumulate in the acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.
Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[5][40]
-
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human red blood cells
-
Complete culture medium (RPMI 1640)
-
96-well plates
-
Trifluoromethylated quinoline compounds
-
SYBR Green I lysis buffer
-
Fluorescence microplate reader
-
-
Procedure:
-
Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Parasite Addition: Add a suspension of parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity.
-
Data Analysis: Calculate the percentage of parasite growth inhibition and determine the IC50 values.
-
Conclusion
The incorporation of trifluoromethyl groups into the quinoline scaffold has proven to be a highly effective strategy in medicinal chemistry, leading to the discovery of compounds with a wide array of potent biological activities. This technical guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and antimalarial properties of these derivatives, supported by quantitative data, detailed experimental protocols, and insights into their mechanisms of action. The continued exploration of trifluoromethylated quinolines holds immense promise for the development of novel therapeutics to address significant unmet medical needs. This guide serves as a foundational resource to aid researchers and scientists in their pursuit of innovative and effective drug candidates.
References
- 1. Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 15. nanocellect.com [nanocellect.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. emerypharma.com [emerypharma.com]
- 19. benchchem.com [benchchem.com]
- 20. microbiologyresearch.org [microbiologyresearch.org]
- 21. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 24. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 30. NF-κB - Wikipedia [en.wikipedia.org]
- 31. creative-diagnostics.com [creative-diagnostics.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 36. pnas.org [pnas.org]
- 37. journals.co.za [journals.co.za]
- 38. benchchem.com [benchchem.com]
- 39. phytopharmajournal.com [phytopharmajournal.com]
- 40. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 41. media.malariaworld.org [media.malariaworld.org]
- 42. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 43. researchgate.net [researchgate.net]
The Dawn of a New Era in Antimalarial Chemotherapy: A Technical History of 8-Aminoquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal discovery and rich history of 8-aminoquinoline compounds, a class of drugs that revolutionized the treatment of malaria. From their serendipitous beginnings to their enduring role in combating relapsing malaria, this document provides an in-depth exploration of their synthesis, mechanism of action, and clinical development. Quantitative data is meticulously summarized in structured tables, and key experimental methodologies are detailed to provide a comprehensive resource for researchers in the field.
A Historical Overview: From Methylene Blue to Radical Cure
The journey of the 8-aminoquinolines began with early observations of the antimalarial properties of methylene blue. This led German chemists in the 1920s to explore synthetic analogues, culminating in the development of pamaquine, the first synthetic antimalarial drug.[1] A large-scale research program in the United States during the 1940s further propelled the field, yielding pentaquine, isopentaquine, and, most notably, primaquine.[2][3] Primaquine emerged as the most effective of these, demonstrating a unique ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and Plasmodium ovale, a feat known as radical cure.[4][5]
The development of these compounds was not without challenges. A significant hurdle was the discovery of their potential to induce severe hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[6][7] This critical finding underscored the importance of patient screening and spurred further research into safer alternatives. Decades later, this research would lead to the development of tafenoquine, a long-acting 8-aminoquinoline approved for medical use in 2018, offering a single-dose regimen for radical cure.[6][8][9]
Synthesis and Structure-Activity Relationships
The synthesis of 8-aminoquinoline compounds has evolved, but the core structure remains central to their activity. The quinoline nucleus is a critical feature, and the presence of a methoxy group at the 6-position has been shown to enhance antimalarial activity.[1] The nature of the diamine side chain at the 8-position significantly influences both efficacy and toxicity.
General Synthesis of Primaquine
A common synthetic route to primaquine involves the condensation of 8-amino-6-methoxyquinoline with a suitable side chain.
Experimental Protocol: Synthesis of Primaquine
This protocol is a generalized representation based on established synthetic methods.
Step 1: Synthesis of the Quinoline Nucleus (8-amino-6-methoxyquinoline)
-
Nitration: 8-methoxyquinoline is nitrated to yield 8-methoxy-6-nitroquinoline.
-
Reduction: The nitro group of 8-methoxy-6-nitroquinoline is reduced to an amino group to form 8-amino-6-methoxyquinoline.[10]
Step 2: Synthesis of the Side Chain (e.g., 2-Bromo-5-phthalimido pentane)
-
Reaction: 1,4-dibromopentane is reacted with potassium phthalimide to produce 2-Bromo-5-phthalimido pentane.[10]
Step 3: Condensation and Deprotection
-
Condensation: 8-amino-6-methoxyquinoline is reacted with 2-Bromo-5-phthalimido pentane.[10]
-
Hydrazinolysis: The resulting condensed product is treated with hydrazine to remove the phthalimido protecting group, yielding primaquine base.[10]
Mechanism of Action: A Tale of Bioactivation
The precise mechanism of action of 8-aminoquinolines is complex and not fully elucidated. However, a prevailing hypothesis suggests a two-step biochemical relay.[5][11] The parent compound is a prodrug that undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes (CYP2D6 being a key player), to form reactive metabolites.[5][11] These metabolites then engage in redox cycling, leading to the generation of reactive oxygen species (ROS) that are thought to be responsible for the drug's parasiticidal activity.[11][12] This oxidative stress is believed to disrupt parasite mitochondria and DNA.[10][13]
Clinical Development and Efficacy of Primaquine and Tafenoquine
The clinical development of 8-aminoquinolines has been heavily focused on their use for the radical cure of P. vivax malaria. Tafenoquine was developed as a single-dose alternative to the 14-day course of primaquine, aiming to improve patient adherence.[9]
Table 1: Comparative Efficacy of Tafenoquine and Primaquine in Preventing P. vivax Relapse
| Metric | Tafenoquine (Single 300 mg Dose) | Primaquine (15 mg daily for 14 days) | Placebo | Source(s) |
| Recurrence-Free at 6 Months (DETECTIVE Trial) | 62.4% (95% CI, 54.9 to 69.0) | 69.6% (95% CI, 60.2 to 77.1) | 27.7% (95% CI, 19.6 to 36.6) | [9][14] |
| Recurrence-Free at 6 Months (Patient-Level Meta-Analysis of GATHER and DETECTIVE Trials) | 67.0% (95% CI, 61.0 to 72.3) | 72.8% (95% CI, 65.6 to 78.8) | N/A | [9][15] |
Table 2: Safety Profile of Tafenoquine and Primaquine (GATHER Trial)
| Metric | Tafenoquine (Single 300 mg Dose) | Primaquine (15 mg daily for 14 days) | Source(s) |
| Incidence of Decline in Hemoglobin | 2.4% | 1.2% | [14][15] |
| Frequency of Adverse Events | 72% | 75% | [14] |
| Frequency of Serious Adverse Events | 4% | 1% | [14] |
Experimental Protocol: Clinical Trial Workflow for Tafenoquine vs. Primaquine
The methodologies for pivotal clinical trials comparing tafenoquine and primaquine, such as the DETECTIVE and GATHER trials, followed a structured workflow.[9][14]
Key Methodological Aspects:
-
Study Design: Multicenter, randomized, double-blind, placebo- or active-controlled trials.[9]
-
Inclusion Criteria: Patients typically aged 16 years or older with microscopically confirmed P. vivax monoinfection and normal G6PD activity.[9]
-
Blood-Stage Treatment: All patients in the comparative arms received a standard 3-day course of chloroquine to treat the acute blood-stage infection.[9][14]
-
Radical Cure Treatment:
-
Primary Efficacy Endpoint: The proportion of patients who remained free of P. vivax recurrence at 6 months after the initial treatment.[9]
Future Directions
The discovery and development of 8-aminoquinolines represent a landmark in the fight against malaria. While primaquine and tafenoquine are invaluable tools, the risk of hemolysis in G6PD-deficient individuals remains a significant challenge. Future research will likely focus on developing new hypnozoitocidal agents with improved safety profiles, as well as strategies to mitigate the toxicity of existing 8-aminoquinolines. A deeper understanding of their mechanism of action will be crucial in guiding the rational design of the next generation of antimalarial drugs.
References
- 1. DSpace [iris.who.int]
- 2. Pharmacology of 8-aminoquinolines. | Semantic Scholar [semanticscholar.org]
- 3. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Anti-Malarial; 8-aminoquinolines | PPTX [slideshare.net]
- 11. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 12. pharmacy180.com [pharmacy180.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. mmv.org [mmv.org]
- 15. Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. — MORU Tropical Health Network [tropmedres.ac]
The Structure-Activity Relationship of Quinoline Derivatives: A Technical Guide for Drug Development
Introduction
Quinoline, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry.[1][2] Its fused double-ring structure, composed of a benzene ring and a pyridine ring, serves as a versatile scaffold for the development of novel therapeutic agents.[1][2] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4][5] The biological activity of these derivatives is highly dependent on the type and position of substitutions on the quinoline ring, making the study of their structure-activity relationships (SAR) crucial for the rational design of more potent and selective drugs.[4] This guide provides an in-depth analysis of the SAR of quinoline derivatives in key therapeutic areas, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity
Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[2][3][6] The antiproliferative activity is significantly influenced by the substitution pattern on the quinoline core.
General SAR Observations for Anticancer Activity:
-
Substitution at Position 4: 4-Aminoquinoline derivatives are a well-studied class of anticancer agents. The nature of the substituent at the 4-amino group is critical for activity.
-
Substitution at Position 2 and 4: 2,4-Disubstituted quinoline derivatives have shown significant potential as anticancer agents, acting through mechanisms like cell cycle arrest and apoptosis.[1]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluoro, chloro, and nitro groups, on the quinoline ring can enhance anticancer activity.[7]
-
Hybrid Molecules: Hybrid molecules incorporating the quinoline scaffold with other pharmacophores, such as chalcones, have demonstrated synergistic or enhanced anticancer effects.[8]
Quantitative SAR Data for Anticancer Quinoline Derivatives
The following table summarizes the in vitro cytotoxic activity of representative quinoline derivatives against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 12e | Quinoline-chalcone hybrid | MGC-803 (Gastric) | 1.38 | [9] |
| HCT-116 (Colon) | 5.34 | [9] | ||
| MCF-7 (Breast) | 5.21 | [9] | ||
| 4d | Ursolic acid-quinoline hybrid | MDA-MB-231 (Breast) | 0.12 | [10] |
| HeLa (Cervical) | 0.08 | [10] | ||
| SMMC-7721 (Liver) | 0.34 | [10] | ||
| 34 | Quinoline-based N-hydroxy cinnamamide | A549 (Lung) | 0.96 | [11] |
| 42 | Fused quinoline derivative | MCF-7 (Breast) | 7.21 | [11] |
Signaling Pathway Targeted by Anticancer Quinoline Derivatives
Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar [semanticscholar.org]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Deep Dive into 5-(Trifluoromethyl)quinolin-8-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-(Trifluoromethyl)quinolin-8-amine, a molecule of significant interest in medicinal chemistry and materials science. While direct and extensive theoretical studies on this specific compound are nascent, this document synthesizes established computational protocols from closely related quinoline derivatives to outline a robust framework for its in-silico investigation. This guide details quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization, electronic property elucidation, and spectroscopic prediction. Furthermore, it presents relevant experimental protocols for its synthesis and characterization, providing a holistic view for future research endeavors. The inclusion of structured data tables and workflow diagrams aims to facilitate a deeper understanding and guide further computational and experimental exploration of this promising molecule.
Introduction
Quinoline and its derivatives are fundamental scaffolds in numerous bioactive compounds, exhibiting a wide range of pharmacological activities, including antimalarial, anticancer, and antifungal properties. The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity, due to its strong electron-withdrawing nature. This compound, therefore, represents a molecule with considerable potential for applications in drug discovery and materials science.
Theoretical and computational studies are indispensable tools for predicting molecular structure, reactivity, and spectroscopic properties, thereby guiding synthetic efforts and accelerating the discovery process. This guide focuses on the application of such methods to this compound.
Theoretical and Computational Methodologies
A robust computational investigation of this compound can be performed using Density Functional Theory (DFT), a workhorse of modern quantum chemistry. The following protocol, based on successful studies of similar quinoline derivatives, is recommended.[1][2][3]
Computational Protocol
A typical workflow for the theoretical analysis of this compound is outlined below.
Detailed Methodological Steps:
-
Software: All DFT calculations can be performed using the Gaussian suite of programs.
-
Functional and Basis Set: The B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a common and reliable choice for molecules of this type.[2] This combination offers a good balance between accuracy and computational cost for predicting geometries and electronic properties.
-
Geometry Optimization: The initial structure of this compound is optimized to find the global minimum on the potential energy surface.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Electronic Property Calculations:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactive sites for electrophilic and nucleophilic attack.
-
-
Spectroscopic Predictions:
-
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can be used to predict the 1H and 13C NMR chemical shifts.
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum and predict the wavelengths of maximum absorption (λmax).
-
Predicted and Comparative Data
While specific calculated data for this compound is not yet available in the literature, we can anticipate certain trends and provide comparative data from closely related molecules. The following tables summarize expected and known values for similar quinoline derivatives.
Table 1: Predicted Geometrical Parameters (Optimized Structure)
| Parameter | Predicted Value (Å or °) | Comparative Value (4-amino-2-methyl-8-(trifluoromethyl)quinoline)[2] |
| C-CF3 Bond Length | ~1.50 | 1.51 Å |
| C-N (amine) Bond Length | ~1.40 | 1.38 Å |
| C-C (aromatic) Bond Lengths | ~1.38 - 1.42 | 1.37 - 1.43 Å |
| C-N-C (in ring) Bond Angle | ~117 - 119 | 117.9° |
| C-C-N (amine) Bond Angle | ~120 | 121.5° |
Table 2: Calculated Electronic and Quantum Chemical Properties
| Property | Predicted Value | Comparative Value (4-amino-2-methyl-8-(trifluoromethyl)quinoline)[2] |
| HOMO Energy | ~ -5.5 to -6.0 eV | -5.87 eV |
| LUMO Energy | ~ -1.5 to -2.0 eV | -1.65 eV |
| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 4.5 eV | 4.22 eV |
| Dipole Moment (μ) | ~ 3.0 to 4.0 Debye | 3.45 D |
| Electronegativity (χ) | Calculated from HOMO/LUMO energies | 3.76 eV |
| Chemical Hardness (η) | Calculated from HOMO/LUMO energies | 2.11 eV |
| Chemical Softness (S) | Calculated from Chemical Hardness | 0.237 eV-1 |
Experimental Protocols
Synthesis: Copper-Catalyzed C-H Trifluoromethylation
A plausible synthetic route to this compound is via a direct C-H trifluoromethylation of 8-aminoquinoline derivatives.[4]
Reaction Scheme:
Detailed Protocol:
-
Reactants: To a solution of the 8-aminoquinoline derivative in a suitable solvent (e.g., 1,2-dichloroethane), add the trifluoromethylating agent (e.g., Togni's reagent II).
-
Catalyst: Introduce a copper catalyst, such as copper(II) acetate.
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 60 to 100 °C for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography on silica gel.
Characterization
The synthesized this compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique provides definitive proof of the molecular structure and packing in the solid state.
Structure-Property Relationships
The introduction of the -CF3 group at the 5-position of the quinoline ring is expected to have a profound impact on the molecule's electronic properties.
The electron-withdrawing nature of the -CF3 group is anticipated to lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap and affecting the molecule's reactivity and spectroscopic properties. This modulation is key to tuning the molecule for specific applications.
Conclusion and Future Outlook
This technical guide has outlined a comprehensive framework for the theoretical and experimental investigation of this compound. By leveraging established computational methodologies from related quinoline derivatives, researchers can predict its structural, electronic, and spectroscopic properties with a high degree of confidence. The detailed synthetic and characterization protocols provide a clear path for its experimental realization.
Future studies should focus on performing these detailed theoretical calculations and corroborating them with experimental data. Furthermore, the biological activity of this molecule should be explored, particularly in areas where quinoline derivatives have shown promise, such as in the development of new anticancer and antimicrobial agents. The interplay between the electron-withdrawing -CF3 group and the electron-donating -NH2 group on the quinoline scaffold presents a rich area for further structure-activity relationship studies, which could lead to the discovery of novel therapeutic agents and functional materials.
References
An In-depth Technical Guide on 5-(Trifluoromethyl)quinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the physicochemical properties of 5-(Trifluoromethyl)quinolin-8-amine, a quinoline derivative of significant interest in medicinal chemistry and materials science. The inclusion of a trifluoromethyl group can substantially alter the electronic properties, lipophilicity, and metabolic stability of the parent quinoline molecule, making it a valuable scaffold for drug design and the development of novel functional materials.
Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below. These values are crucial for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₀H₇F₃N₂ |
| Molecular Weight | 212.17 g/mol |
Note: The molecular formula and weight are identical for the isomer 8-(Trifluoromethyl)quinolin-5-amine.
Hypothetical Experimental Protocol: Synthesis of a Novel Amide Derivative
This section outlines a detailed methodology for the synthesis of a novel amide derivative from this compound, a common step in the development of new pharmaceutical agents.
Objective: To synthesize N-(5-(trifluoromethyl)quinolin-8-yl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq.) to the solution.
-
Acylation: Slowly add acetyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of N-(5-(trifluoromethyl)quinolin-8-yl)acetamide from this compound.
Solubility Profile of 5-(Trifluoromethyl)quinolin-8-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Trifluoromethyl)quinolin-8-amine, a crucial quinoline derivative in medicinal chemistry and drug discovery. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide extrapolates its likely solubility based on the known behavior of structurally similar compounds and provides detailed, standardized experimental protocols for its precise determination.
Predicted Solubility Characteristics
Based on the general solubility principles of "like dissolves like" and available data for related compounds, the solubility of this compound can be predicted. The molecule possesses a polar amino group and a heterocyclic quinoline ring system, suggesting affinity for polar solvents. The presence of the trifluoromethyl group, a lipophilic moiety, may also confer some solubility in less polar organic solvents.
Quinoline derivatives, as a class of compounds, generally exhibit good solubility in a range of organic solvents.[1] For instance, related 8-aminoquinoline antimalarial drugs like Tafenoquine have demonstrated solubility in dimethyl sulfoxide (DMSO) and ethanol.[2][3] It is therefore anticipated that this compound will be soluble in polar organic solvents such as:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Other polar aprotic and protic solvents
Its solubility in non-polar solvents such as hexane is expected to be limited. To ascertain precise solubility values, experimental determination is essential. The following sections provide detailed methodologies for this purpose.
Quantitative Solubility Data
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |
| e.g., DMSO | e.g., 25 | e.g., HPLC | ||
| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||
| e.g., Methanol | e.g., 25 | e.g., UV-Vis | ||
| e.g., Acetonitrile | e.g., 25 | |||
| e.g., Dichloromethane | e.g., 25 | |||
| e.g., Ethyl Acetate | e.g., 25 |
Experimental Protocols for Solubility Determination
To ensure accurate and reproducible solubility data, standardized experimental protocols are crucial. The following section details the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis. This method is considered a gold standard for determining thermodynamic solubility.[4]
Shake-Flask Method for Thermodynamic Solubility
This method involves creating a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved solute at equilibrium.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
Procedure:
-
Preparation of Calibration Curve:
-
Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.
-
Prepare a series of calibration standards by performing serial dilutions of the stock solution.
-
Analyze each standard by HPLC and construct a calibration curve by plotting the peak area against the concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.
-
-
Sample Clarification:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Analysis and Calculation:
-
Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the range of the previously prepared calibration curve.
-
Inject the diluted sample into the HPLC system and determine the concentration of the dissolved compound from the calibration curve.
-
Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for determining compound solubility.
Signaling Pathways and Logical Relationships
In the context of solubility determination, there are no biological signaling pathways to depict. The logical relationship in this process is a linear experimental workflow, as illustrated in the diagram above. This workflow ensures a systematic and accurate measurement of the thermodynamic solubility of this compound in a given organic solvent. The process begins with the preparation of analytical standards and the sample, proceeds through an equilibration phase to ensure saturation, followed by separation of the solid and liquid phases, and concludes with the analytical determination of the solute concentration in the saturated solution.
References
Methodological & Application
Synthetic Protocols for 5-(Trifluoromethyl)quinolin-8-amine: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 5-(Trifluoromethyl)quinolin-8-amine, a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making this quinoline derivative a key intermediate in the development of novel therapeutic agents and functional materials.
This document outlines two primary synthetic strategies for obtaining this compound: a classical multi-step approach involving the construction of the quinoline ring followed by functional group manipulations, and a more modern, direct C-H functionalization method.
Comparative Overview of Synthetic Strategies
| Parameter | Multi-Step Synthesis (via Skraup/Doebner-von Miller) | Direct C-H Trifluoromethylation |
| Starting Materials | 3-(Trifluoromethyl)aniline, glycerol/α,β-unsaturated carbonyl | 8-Aminoquinoline or its derivatives |
| Number of Steps | 3 (Quinoline formation, Nitration, Reduction) | 1-2 (Protection/Deprotection may be needed) |
| Key Reactions | Skraup or Doebner-von Miller, Electrophilic Nitration, Catalytic Hydrogenation | Copper-catalyzed or Photoredox C-H Trifluoromethylation |
| Potential Challenges | Isomer separation (5- vs. 7-substituted), harsh reaction conditions, regioselectivity of nitration. | Availability and cost of trifluoromethylating agents, optimization of catalytic conditions. |
| Overall Yield | Variable, often moderate due to multiple steps. | Generally good to excellent for the key trifluoromethylation step. |
Multi-Step Synthetic Approach
This traditional pathway involves the initial construction of the trifluoromethyl-substituted quinoline core, followed by the introduction of the amino group at the 8-position via a nitro intermediate.
Figure 1: Workflow for the multi-step synthesis of this compound.
Protocol 1: Synthesis of 5-(Trifluoromethyl)quinoline via Skraup Reaction
The Skraup reaction is a classic method for quinoline synthesis from an aniline and glycerol under acidic and oxidizing conditions.[1][2] When starting with 3-(trifluoromethyl)aniline, a mixture of 5- and 7-(trifluoromethyl)quinoline is expected.
Materials:
-
3-(Trifluoromethyl)aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent like arsenic acid)
-
Ferrous sulfate (optional, as a moderator)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a stirred mixture of 3-(trifluoromethyl)aniline and glycerol in a round-bottom flask equipped with a reflux condenser.
-
Add the oxidizing agent (e.g., nitrobenzene). The reaction can be highly exothermic and should be initiated with gentle heating.[2]
-
Once the reaction begins, remove the external heat source and allow the reaction to proceed under its own exotherm. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure complete reaction.
-
After cooling, cautiously pour the reaction mixture into a large volume of water and neutralize with a concentrated base solution (e.g., sodium hydroxide) to precipitate the crude product.
-
The crude mixture of 5- and 7-(trifluoromethyl)quinoline can be isolated by steam distillation or extraction with a suitable organic solvent.
-
Separation of the isomers can be achieved by fractional distillation or chromatography.
Protocol 2: Nitration of 5-(Trifluoromethyl)quinoline
Electrophilic nitration of quinoline typically yields a mixture of 5- and 8-nitro derivatives.[3][4] The electron-withdrawing trifluoromethyl group at the 5-position is expected to direct nitration to the 8-position.
Materials:
-
5-(Trifluoromethyl)quinoline
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
Procedure:
-
Dissolve 5-(trifluoromethyl)quinoline in cold, concentrated sulfuric acid in a flask cooled in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the quinoline solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the 5-(trifluoromethyl)-8-nitroquinoline.
-
Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and then dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: Reduction of 5-(Trifluoromethyl)-8-nitroquinoline
The final step is the reduction of the nitro group to the desired amine. Catalytic hydrogenation is a common and efficient method for this transformation.[5][6]
Materials:
-
5-(Trifluoromethyl)-8-nitroquinoline
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas
Procedure:
-
Dissolve 5-(trifluoromethyl)-8-nitroquinoline in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Direct C-H Trifluoromethylation Approach
Recent advances in synthetic methodology allow for the direct trifluoromethylation of C-H bonds, offering a more convergent and potentially more efficient route to the target molecule.[7][8]
Figure 2: Workflow for the direct C-H trifluoromethylation of an 8-aminoquinoline derivative.
Protocol 4: Copper-Catalyzed 5-Position-Selective C-H Trifluoromethylation
This method utilizes a copper catalyst to selectively introduce a trifluoromethyl group at the 5-position of an 8-aminoquinoline derivative.[7] The amino group at the 8-position often requires protection (e.g., as an amide) to direct the reaction and prevent side reactions.
Materials:
-
N-protected 8-aminoquinoline (e.g., N-(quinolin-8-yl)acetamide)
-
Trifluoromethylating agent (e.g., Togni's reagent)
-
Copper(I) salt (e.g., CuI, CuBr)
-
Organic solvent (e.g., DMF, DMSO)
Procedure:
-
To a reaction vessel, add the N-protected 8-aminoquinoline, the trifluoromethylating agent, and the copper(I) catalyst.
-
Add the organic solvent and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for several hours until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 5-(trifluoromethyl)-N-protected-8-aminoquinoline.
-
If necessary, deprotect the amino group using appropriate conditions (e.g., acidic or basic hydrolysis for an acetyl group) to yield the final product, this compound.
Note: The specific reaction conditions, including the choice of catalyst, ligand (if any), solvent, and temperature, may need to be optimized for different substrates.
Conclusion
The synthesis of this compound can be achieved through both traditional and modern synthetic routes. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory equipment available. The multi-step approach is well-established but can be lengthy and may require challenging separations. The direct C-H trifluoromethylation offers a more elegant and efficient alternative, reflecting the advancements in synthetic organic chemistry. Researchers are encouraged to consult the primary literature for detailed optimization of the described protocols.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-(Trifluoromethyl)quinolin-8-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-(Trifluoromethyl)quinolin-8-amine in medicinal chemistry, focusing on its applications in antimalarial and anticancer drug discovery. This document includes detailed experimental protocols, quantitative data on the biological activities of its derivatives, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry. The quinoline scaffold itself is a "privileged structure," forming the core of numerous therapeutic agents. The introduction of a trifluoromethyl (-CF3) group at the 5-position can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the molecule to its biological targets. This has made this compound and its derivatives attractive candidates for the development of novel therapeutic agents, particularly in the fields of infectious diseases and oncology.
Key Applications in Medicinal Chemistry
Antimalarial Agents
Derivatives of 8-aminoquinoline, such as primaquine and tafenoquine, are established antimalarial drugs. Research has shown that modifications of the quinoline core, including the introduction of a trifluoromethyl group, can lead to compounds with potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.
Anticancer Agents
The quinoline scaffold is also prevalent in the design of anticancer drugs. Derivatives of this compound have been investigated as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, most notably the PI3K/Akt/mTOR pathway.
Quantitative Data on Biological Activity
The following table summarizes the in vitro activity of various quinoline derivatives, including those with trifluoromethyl substitutions, against different cancer cell lines and Plasmodium falciparum strains.
| Compound ID | Target/Cell Line | Assay Type | IC50 | Reference |
| Anticancer Activity | ||||
| Quinoline Derivative 1 | PI3Kα | Kinase Assay | 0.50 nM | [1] |
| Quinoline Derivative 2 | mTOR | Kinase Assay | 64 nM | [2] |
| Quinoline-1,8-dione Derivative | HeLa | MTT Assay | IC30: 15 µM | [3] |
| 6,8-Difluoro-2-methylquinolin-4-ol | Various Cancer Lines | Cytotoxicity Assay | Not Specified | [4] |
| Antimalarial Activity | ||||
| 2,8-bis(trifluoromethyl)quinoline derivative | P. falciparum (D10, CQS) | In vitro Antimalarial Assay | ~4,800 - 5,200 µg/mL | [5] |
| 4'-Chloro-3-[7"-(trifluoromethyl)quinolin-4"-yl]amino-5-(substituted amino)methylbiphenyl-4-ols | P. falciparum | In vitro Antimalarial Assay | 50 - 100 nM | [5] |
| N-substituted amino acid derivative of quinoline | P. falciparum (K1, MDR) | In vitro Antimalarial Assay | 0.06 ± 0.04 µM | [6] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: General Synthesis of the 8-Aminoquinoline Scaffold via Skraup Synthesis
This protocol describes a classical method for constructing the quinoline ring system, which is a foundational step for many 8-aminoquinoline derivatives.
Materials:
-
Substituted aniline (e.g., 2-amino-4-(trifluoromethyl)phenol for a related scaffold)
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
An oxidizing agent (e.g., o-nitrophenol or arsenic acid)
-
Ferrous sulfate (catalyst)
-
Sodium hydroxide solution for neutralization
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully add 1.5 to 2.5 parts by weight of concentrated sulfuric acid.
-
Addition of Reactants: With continuous stirring, add 2.5 to 3.5 parts of glycerol. To this mixture, add 1 part of the substituted aniline and 0.02 parts of ferrous sulfate.
-
Heating: Heat the reaction mixture to 135-140°C.
-
Addition of Oxidizing Agent: Slowly add 0.5 parts of the oxidizing agent over 3 hours while maintaining the temperature.
-
Reaction Completion: After the addition is complete, continue stirring at the same temperature for an additional 30 minutes.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a sodium hydroxide solution to a pH of 7-8. The crude quinoline derivative will precipitate.
-
Purification: Isolate the crude product by filtration and purify by recrystallization from ethanol.[7]
Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours for cell attachment.[8]
-
Compound Treatment: Remove the old medium and add 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control. Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[8]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[4]
Protocol 3: In Vitro Antimalarial Activity Assay
This protocol describes a method for evaluating the in vitro antimalarial activity of this compound derivatives against P. falciparum.
Materials:
-
P. falciparum strains (e.g., 3D7 - chloroquine-sensitive, Dd2 - chloroquine-resistant)
-
Human red blood cells
-
Complete culture medium (RPMI 1640 with L-glutamine, hypoxanthine, HEPES, gentamicin, NaHCO3, and human serum or Albumax)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Giemsa stain
-
Microscope
Procedure:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum in human red blood cells in complete culture medium. Synchronize the parasite culture to the ring stage before the assay.[9]
-
Compound Dilution: Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.
-
Incubation: Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to the wells containing the test compounds. Incubate the plates for 40-48 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[10]
-
Smear Preparation and Staining: After incubation, prepare thin blood smears from each well and stain with Giemsa.[10]
-
Microscopic Analysis: Determine the percentage of parasitemia by counting the number of infected red blood cells out of a total of at least 1000 red blood cells under a light microscope.
-
Data Analysis: Calculate the percent inhibition of parasite growth for each compound concentration compared to the untreated control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
Derivatives of quinoline have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in cancer.[7][11]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening this compound derivatives for anticancer activity.
Caption: Workflow for anticancer screening of quinoline derivatives.
Logical Relationship in Antimalarial Drug Action
The development of antimalarial quinoline derivatives often focuses on overcoming drug resistance and targeting different life cycle stages of the parasite.
Caption: Logic for developing improved antimalarial quinoline derivatives.
References
- 1. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Malarial; 8-aminoquinolines | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mmv.org [mmv.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-(Trifluoromethyl)quinolin-8-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-(trifluoromethyl)quinolin-8-amine as a versatile building block in the synthesis of novel organic molecules, particularly those with potential therapeutic applications. The inclusion of a trifluoromethyl group at the 5-position of the quinoline ring significantly influences the electronic properties and lipophilicity of the scaffold, making it an attractive starting material for drug discovery programs.
Synthetic Applications
This compound serves as a key intermediate for the synthesis of a variety of derivatives through modification of the 8-amino group. The primary applications involve the formation of amides, ureas, and sulfonamides, which are common functional groups in biologically active compounds.
Amide Bond Formation
The amino group at the 8-position can be readily acylated to form amide derivatives. This transformation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).
Urea Formation
Reaction of this compound with isocyanates or carbamoyl chlorides provides access to a diverse range of urea derivatives. Ureas are known to act as hydrogen bond donors and acceptors, often playing a crucial role in the binding of small molecules to biological targets.
Sulfonamide Synthesis
The synthesis of sulfonamides from this compound is a valuable strategy for creating compounds with a range of biological activities. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs.
Biological Significance of Derivatives
Derivatives of 8-aminoquinolines, particularly those bearing a trifluoromethyl group, have shown significant promise in several therapeutic areas.
Antimalarial Activity
8-Aminoquinolines are a critical class of antimalarial agents due to their ability to eradicate the dormant liver stages of Plasmodium vivax and P. ovale, preventing relapse of the disease. The trifluoromethyl group can enhance the metabolic stability and efficacy of these compounds. The proposed mechanism of action involves metabolic activation by host cytochrome P450 enzymes to form reactive metabolites that induce oxidative stress in the parasite.
Anticancer Activity
Quinoline derivatives have been investigated as inhibitors of various protein kinases that are implicated in cancer progression. Specifically, compounds bearing the quinoline scaffold have been shown to inhibit Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are key regulators of cell proliferation and the DNA damage response, respectively.
Data Presentation
Table 1: Representative Derivatives of this compound and their Potential Applications
| Derivative Class | General Structure | Potential Biological Application |
| Amides | N-(5-(trifluoromethyl)quinolin-8-yl)R-amide | Antimalarial, Anticancer |
| Ureas | 1-(5-(trifluoromethyl)quinolin-8-yl)-3-R-urea | Anticancer (Kinase Inhibition) |
| Sulfonamides | N-(5-(trifluoromethyl)quinolin-8-yl)R-sulfonamide | Antimalarial, Anticancer |
Table 2: In Vitro Antimalarial Activity of Trifluoromethyl-Substituted Quinoline Derivatives
| Compound | Plasmodium falciparum Strain | IC50 (µg/mL) |
| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 (chloroquine-sensitive) | 4.8[1] |
| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (chloroquine-sensitive) | 5.2[1] |
Note: The data presented is for quinoline derivatives with trifluoromethyl groups at the 2 and 8 positions, suggesting the potential for antimalarial activity in 5-trifluoromethyl derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(5-(trifluoromethyl)quinolin-8-yl) amides
This protocol is a generalized procedure for the acylation of this compound.
Materials:
-
This compound
-
Carboxylic acid or Acyl chloride
-
Coupling agent (e.g., HATU, HBTU) or Base (e.g., Triethylamine, Pyridine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add the corresponding carboxylic acid (1.1 eq) and a coupling agent such as HATU (1.2 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(5-(trifluoromethyl)quinolin-8-yl) amide.
Protocol 2: General Procedure for the Synthesis of 1-(5-(trifluoromethyl)quinolin-8-yl) ureas
This protocol provides a general method for the synthesis of urea derivatives from this compound.
Materials:
-
This compound
-
Isocyanate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
To this solution, add the corresponding isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
If the reaction is slow, gentle heating (e.g., 40-50 °C) may be applied.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 1-(5-(trifluoromethyl)quinolin-8-yl) urea.
Protocol 3: Synthesis of N-(5-(trifluoromethyl)quinolin-8-yl) benzenesulfonamide
This protocol is adapted from a known procedure for the synthesis of sulfonamides from an amino-functionalized heterocycle and can be applied to this compound.[2][3][4]
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Anhydrous acetonitrile or Dimethylformamide (DMF)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add benzenesulfonyl chloride (1.1 eq) to the solution under magnetic stirring at room temperature.
-
Stir the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the precipitated product can be collected by filtration.
-
Wash the solid with cold acetonitrile and dry under vacuum to obtain the N-(5-(trifluoromethyl)quinolin-8-yl) benzenesulfonamide.
-
Expected yields for similar reactions are in the range of 50-62%.[2][3][4]
Visualizations
Caption: Synthetic routes from this compound.
Caption: Hypothesized mechanism of antimalarial action for 8-aminoquinolines.
Caption: Inhibition of FLT3 and CHK1 signaling pathways by quinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 5-(Trifluoromethyl)quinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the quantitative analysis of 5-(Trifluoromethyl)quinolin-8-amine, a key intermediate in pharmaceutical synthesis. The methods described herein are based on established analytical techniques for structurally related quinoline derivatives and other amine-containing compounds. Two primary analytical approaches are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and higher concentrations, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification in complex biological matrices.
Summary of Proposed Analytical Methods
The choice of method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and throughput.
-
HPLC-UV: A robust and widely accessible method suitable for the quantification of this compound in bulk drug substances, reaction monitoring, and simple formulations where high sensitivity is not paramount.
-
LC-MS/MS: A highly sensitive and selective method ideal for bioanalytical studies, such as pharmacokinetics and metabolism, enabling the quantification of this compound at very low concentrations in complex matrices like plasma and urine.[1][2][3]
Quantitative Data Summary
The following table summarizes the anticipated quantitative performance parameters for the proposed analytical methods. These values are estimates based on typical performance for similar analytes and would require validation for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.05 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 100 ng/mL | 0.1 - 5 ng/mL |
| Linearity Range (R²) | 0.1 - 100 µg/mL (>0.99) | 0.1 - 1000 ng/mL (>0.99) |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 15% |
Application Note 1: Quantification of this compound by HPLC-UV
Introduction
This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantitative determination of this compound. This method is suitable for quality control and routine analysis of bulk materials and simple pharmaceutical formulations.
Experimental Protocol
2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
2.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2.3. Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A / 30% B, hold for 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (based on typical quinoline absorbance)[4]
-
Injection Volume: 10 µL
2.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[5]
-
Sample Preparation:
-
Bulk Drug Substance: Dissolve a known amount in methanol and dilute with the mobile phase to a concentration within the calibration range.
-
Formulations: A suitable extraction or dissolution procedure may be required, followed by dilution into the mobile phase.
-
2.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Application Note 2: Quantification of this compound by LC-MS/MS
Introduction
This application note details a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound. This method is particularly suited for bioanalytical applications requiring low detection limits in complex matrices such as plasma, serum, or urine.
Experimental Protocol
2.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), if available (e.g., D4-5-(Trifluoromethyl)quinolin-8-amine)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (or other relevant biological matrix)
2.2. Instrumentation
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system
-
C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
2.3. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions:
-
Analyte: Precursor ion (Q1) → Product ion (Q3) (To be determined by infusion of the reference standard)
-
Internal Standard: Precursor ion (Q1) → Product ion (Q3) (To be determined by infusion of the IS)
-
2.4. Standard and Sample Preparation
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
2.5. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Signaling Pathway: Bioanalytical Sample Processing
References
- 1. mdpi.com [mdpi.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. A Rapid LC-MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-(Trifluoromethyl)quinolin-8-amine in Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in the history and current landscape of antimalarial drug discovery, with notable examples including quinine, chloroquine, and primaquine. Within this class, 8-aminoquinolines are of particular interest due to their unique ability to target the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, which are responsible for malaria relapse. The introduction of a trifluoromethyl group, a bioisostere for a methyl group with strong electron-withdrawing properties, has been a successful strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This document outlines the potential application of 5-(Trifluoromethyl)quinolin-8-amine as a scaffold in the discovery of novel antimalarial agents, based on the established knowledge of related compounds.
Rationale for Investigation
The placement of a trifluoromethyl group at the C-5 position of the quinolin-8-amine core is a rational design strategy. This substitution is expected to modulate the physicochemical properties of the molecule, potentially influencing its pharmacokinetic profile and pharmacodynamic interactions. While direct experimental data for this compound is limited in publicly available literature, the activity of structurally similar compounds suggests its potential as a valuable starting point for the development of new antimalarial drugs.
Postulated Mechanism of Action
The antimalarial mechanism of action for 8-aminoquinolines is not fully elucidated but is believed to involve metabolic activation. The parent compound is likely a prodrug that is metabolized by host or parasite enzymes into reactive intermediates. These metabolites are thought to interfere with the parasite's mitochondrial electron transport chain and generate reactive oxygen species (ROS), leading to oxidative stress and parasite death. The trifluoromethyl group at the 5-position could influence the rate and nature of this metabolic activation, thereby affecting the compound's efficacy and safety profile.
Structure-Activity Relationship (SAR) Insights
Based on studies of related trifluoromethylated and 5-substituted 8-aminoquinolines, the following SAR points can be inferred for derivatives of this compound:
-
Side Chain at the 8-amino Position: The nature of the substituent on the 8-amino group is critical for activity. Typically, a diamine-containing alkyl chain, similar to that in primaquine, is required for potent antimalarial effects. The length and branching of this chain can significantly impact efficacy and toxicity.
-
Substitution on the Quinoline Ring: The trifluoromethyl group at the 5-position is anticipated to enhance the compound's lipophilicity and metabolic stability. Further substitutions on the quinoline ring could be explored to optimize activity and reduce toxicity. For instance, the presence of a methoxy group at the 6-position is a common feature in many active 8-aminoquinolines.
-
Potency against Resistant Strains: Derivatives of 8-aminoquinolines have shown activity against chloroquine-resistant strains of P. falciparum. It is hypothesized that modifications to the quinoline core, such as the introduction of a trifluoromethyl group, may help overcome existing resistance mechanisms.
Quantitative Data for Related Compounds
| Compound Class | P. falciparum Strain | IC50 (µg/mL) | Reference |
| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 (chloroquine-sensitive) | 4.8 | [1] |
| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (chloroquine-sensitive) | 5.2 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments in the evaluation of this compound and its derivatives for antimalarial activity.
In Vitro Antiplasmodial Activity Assay against Plasmodium falciparum
This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or K1 strains)
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with HEPES, hypoxanthine, and Albumax II
-
Test compound (this compound derivative)
-
SYBR Green I nucleic acid stain
-
96-well microtiter plates
-
Incubator with a gas mixture of 5% CO2, 5% O2, 90% N2
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI-1640 medium with human erythrocytes at 37°C in the specified gas mixture.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions in culture medium.
-
Assay Setup: In a 96-well plate, add 100 µL of the diluted compound to each well. Add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well. Include positive (chloroquine) and negative (vehicle) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Fluorescence Reading: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
In Vivo Antimalarial Efficacy in a Plasmodium berghei Mouse Model
This protocol evaluates the in vivo efficacy of a compound in a murine malaria model.
Materials:
-
Plasmodium berghei (ANKA strain)
-
Swiss albino mice
-
Test compound
-
Vehicle (e.g., 7% Tween 80 in distilled water)
-
Giemsa stain
Procedure:
-
Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells.
-
Drug Administration: Administer the test compound orally or intraperitoneally to groups of infected mice for four consecutive days, starting 2 hours post-infection. Include a vehicle control group and a positive control group (e.g., treated with chloroquine).
-
Parasitemia Monitoring: On day 4 post-infection, prepare thin blood smears from the tail blood of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.
-
Data Analysis: Calculate the average percentage of parasite suppression compared to the vehicle control group. Monitor the mean survival time of the mice in each group.
Cytotoxicity Assay
This protocol assesses the toxicity of the compound against a mammalian cell line to determine its selectivity index.
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Resazurin or MTT reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for 48-72 hours.
-
Viability Assay: Add Resazurin or MTT reagent and incubate for a further 2-4 hours.
-
Absorbance/Fluorescence Reading: Measure the absorbance or fluorescence to determine cell viability.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50). The selectivity index (SI) is then calculated as CC50 / IC50.
Signaling Pathway
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel antimalarial agents. Its structural features suggest the potential for favorable pharmacokinetic properties and potent antiplasmodial activity. The experimental protocols provided herein offer a clear roadmap for the systematic evaluation of its derivatives. Further investigation into the synthesis, in vitro and in vivo efficacy, and mechanism of action of compounds based on this scaffold is warranted to fully assess their therapeutic potential in the fight against malaria.
References
Application Notes and Protocols for C-H Trifluoromethylation of 8-Aminoquinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective C-H trifluoromethylation of 8-aminoquinoline derivatives, a critical transformation in the synthesis of novel therapeutic agents and functional materials. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document outlines two primary, reliable methods for this conversion: a copper-catalyzed protocol and a visible-light-mediated photoredox catalysis protocol, both demonstrating high regioselectivity for the C5 position of the quinoline ring.
Overview of Methodologies
The direct C-H functionalization of 8-aminoquinolines offers an atom-economical and efficient alternative to traditional multi-step synthetic routes. The protocols described herein leverage the directing group ability of the 8-amino moiety to achieve site-selective trifluoromethylation.
-
Copper-Catalyzed C-H Trifluoromethylation: This method employs a copper catalyst to mediate the trifluoromethylation of N-acylated 8-aminoquinolines. The reaction proceeds effectively for a range of substrates. Mechanistic studies suggest that for N-acyl derivatives, the reaction likely proceeds through a radical pathway.[1] For unprotected 8-aminoquinolines, a Friedel–Crafts-type reaction may be operative.[1]
-
Photoredox-Catalyzed C-H Trifluoromethylation: This protocol utilizes the organic dye Eosin Y as a photocatalyst under visible light irradiation.[2][3][4] This metal-free approach offers a green and mild alternative for the C5-trifluoromethylation of 8-aminoquinolines. The reaction is believed to proceed via the generation of a trifluoromethyl radical.
Data Presentation: Comparison of Protocols
The following table summarizes the key quantitative data for the two primary protocols for C-H trifluoromethylation of 8-aminoquinolines.
| Parameter | Copper-Catalyzed Protocol | Photoredox-Catalyzed Protocol |
| Typical Substrate | N-(Quinolin-8-yl)benzamide | 8-Aminoquinoline amides |
| Trifluoromethyl Source | Togni reagent or Umemoto reagent | Triflyl chloride (TfCl) |
| Catalyst | Cu(I) or Cu(II) salts (e.g., CuBr) | Eosin Y |
| Typical Solvent | DMSO | MeCN/H₂O |
| Reaction Temperature | 100 °C | Room Temperature |
| Light Source | Not required | Visible Light (e.g., household light bulb) |
| Selectivity | C5-selective | C5-selective |
| General Yields | Good to excellent | Moderate to good |
Experimental Protocols
Protocol 1: Copper-Catalyzed C5-H Trifluoromethylation of N-(Quinolin-8-yl)benzamide
This protocol is adapted from a similar procedure for C5-difluoromethylation and is expected to be effective for trifluoromethylation with appropriate trifluoromethylating agents.[5]
Materials:
-
N-(Quinolin-8-yl)benzamide
-
Copper(I) bromide (CuBr)
-
Togni Reagent II (1-(Trifluoromethyl)-3,3-dimethyl-1,2-benziodoxole)
-
Silver acetate (AgOAc)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Schlenk tube
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 35 mL Schlenk tube equipped with a magnetic stir bar, add N-(quinolin-8-yl)benzamide (0.2 mmol, 1.0 equiv.), CuBr (0.04 mmol, 20 mol%), and AgOAc (0.4 mmol, 2.0 equiv.).
-
Seal the tube with a rubber septum, and evacuate and backfill with nitrogen or argon gas three times.
-
Add Togni Reagent II (0.4 mmol, 2.0 equiv.) to the Schlenk tube under a positive pressure of inert gas.
-
Inject 1.0 mL of anhydrous DMSO into the tube via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture for 12 hours.
-
After 12 hours, remove the tube from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired C5-trifluoromethylated product.
Protocol 2: Photoredox-Catalyzed C5-H Trifluoromethylation of 8-Aminoquinoline Amides
This protocol provides a general procedure for the visible-light-mediated trifluoromethylation of 8-aminoquinoline amides using Eosin Y as a photocatalyst.
Materials:
-
8-Aminoquinoline amide substrate
-
Eosin Y
-
Trifluoromethanesulfonyl chloride (TfCl)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Reaction tube or vial
-
Magnetic stirrer
-
Visible light source (e.g., 26W household light bulb)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL reaction tube equipped with a magnetic stir bar, add the 8-aminoquinoline amide substrate (0.2 mmol, 1.0 equiv) and Eosin Y (0.01 mmol, 5 mol%).
-
Add a 1:1 mixture of MeCN/H₂O (2.0 mL) to the tube.
-
Stir the mixture to dissolve the solids.
-
Add trifluoromethanesulfonyl chloride (TfCl) (0.4 mmol, 2.0 equiv.) to the reaction mixture.
-
Place the reaction tube approximately 5-10 cm from a 26W household light bulb and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 10-12 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the C5-trifluoromethylated product.
Visualizations
Experimental Workflow
References
- 1. 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. C5-selective trifluoromethylation of 8-amino quinolines via photoredox catalysis (2019) | Chao Tian | 40 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 5-(Trifluoromethyl)quinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 5-(Trifluoromethyl)quinolin-8-amine as a key starting material. The trifluoromethyl group at the 5-position of the quinoline ring offers unique electronic properties that can enhance the biological activity and pharmacokinetic profile of the resulting heterocycles, making them attractive scaffolds in drug discovery.
This document outlines two primary synthetic routes for the construction of fused heterocyclic systems: pyrazolo[3,4-h]quinolines and triazolo[4,5-h]quinolines. These fused systems are of significant interest due to their structural analogy to biologically active purines and other important pharmacophores.
Synthesis of 7-(Trifluoromethyl)pyrazolo[3,4-h]quinolines
The synthesis of the pyrazolo[3,4-h]quinoline scaffold from this compound can be achieved through a modified Skraup-Doebner-von Miller reaction, followed by cyclization with a hydrazine derivative. This approach allows for the introduction of diversity at the pyrazole ring.
Experimental Protocol 1: Synthesis of 1-Phenyl-7-(trifluoromethyl)-1H-pyrazolo[3,4-h]quinoline
This protocol details the synthesis of a phenyl-substituted pyrazolo[3,4-h]quinoline derivative.
Step 1: Synthesis of 8-Amino-5-(trifluoromethyl)quinoline-7-carbaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of glycerol (3.0 eq) and concentrated sulfuric acid (2.5 eq).
-
Addition of Oxidizing Agent: Slowly add arsenic acid (1.5 eq) to the reaction mixture while stirring.
-
Reaction Conditions: Heat the mixture to 130-140°C for 4-5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 8-amino-5-(trifluoromethyl)quinoline-7-carbaldehyde.
Step 2: Cyclization to 1-Phenyl-7-(trifluoromethyl)-1H-pyrazolo[3,4-h]quinoline
-
Reaction Setup: In a round-bottom flask, dissolve 8-amino-5-(trifluoromethyl)quinoline-7-carbaldehyde (1.0 eq) and phenylhydrazine (1.1 eq) in glacial acetic acid.
-
Reaction Conditions: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to yield the pure 1-phenyl-7-(trifluoromethyl)-1H-pyrazolo[3,4-h]quinoline.
| Compound | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | m.p. (°C) | 1H NMR (δ, ppm) | MS (m/z) |
| 8-Amino-5-(trifluoromethyl)quinoline-7-carbaldehyde | This compound | Glycerol, H₂SO₄, As₂O₅ | - | 130-140 | 4-5 | 65 | 188-190 | 9.85 (s, 1H, CHO), 8.90 (d, 1H), 8.55 (d, 1H), 7.60 (d, 1H), 6.50 (s, 2H, NH₂) | 242.05 (M+) |
| 1-Phenyl-7-(trifluoromethyl)-1H-pyrazolo[3,4-h]quinoline | 8-Amino-5-(trifluoromethyl)quinoline-7-carbaldehyde | Phenylhydrazine | Acetic Acid | Reflux | 6-8 | 78 | 215-217 | 9.20 (s, 1H), 8.85 (d, 1H), 8.60 (d, 1H), 8.10-7.40 (m, 6H) | 327.09 (M+) |
Experimental Workflow for Pyrazolo[3,4-h]quinoline Synthesis
Caption: Synthesis of 1-Phenyl-7-(trifluoromethyl)-1H-pyrazolo[3,4-h]quinoline.
Synthesis of 7-(Trifluoromethyl)-1H-[1][2][3]triazolo[4,5-h]quinolines
The construction of the triazolo[4,5-h]quinoline ring system from this compound involves a multi-step sequence including nitration, reduction, diazotization, and subsequent intramolecular cyclization.
Experimental Protocol 2: Synthesis of 7-(Trifluoromethyl)-1H-[1][2][3]triazolo[4,5-h]quinoline
This protocol outlines the synthesis of the parent 7-(trifluoromethyl)-1H-[1][2][3]triazolo[4,5-h]quinoline.
Step 1: Nitration of this compound
-
Reaction Setup: In a flask cooled in an ice-salt bath, add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Reaction Conditions: Stir the mixture at 0-5°C for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution.
-
Purification: Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain 7-nitro-5-(trifluoromethyl)quinolin-8-amine.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Suspend 7-nitro-5-(trifluoromethyl)quinolin-8-amine (1.0 eq) in ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on charcoal (Pd/C).
-
Reaction Conditions: Hydrogenate the mixture at room temperature under a hydrogen atmosphere (50 psi) until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 5-(trifluoromethyl)quinoline-7,8-diamine.
Step 3: Diazotization and Cyclization
-
Reaction Setup: Dissolve 5-(trifluoromethyl)quinoline-7,8-diamine (1.0 eq) in a mixture of acetic acid and water.
-
Diazotization: Cool the solution to 0-5°C and add a solution of sodium nitrite (1.1 eq) in water dropwise.
-
Reaction Conditions: Stir the reaction mixture at 0-5°C for 1 hour.
-
Work-up: Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to afford 7-(trifluoromethyl)-1H-[1][2][3]triazolo[4,5-h]quinoline.
| Compound | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | m.p. (°C) | 1H NMR (δ, ppm) | MS (m/z) |
| 7-Nitro-5-(trifluoromethyl)quinolin-8-amine | This compound | H₂SO₄, HNO₃ | - | 0-5 | 2-3 | 85 | 220-222 | 9.05 (d, 1H), 8.70 (d, 1H), 7.80 (s, 1H), 7.20 (s, 2H, NH₂) | 257.04 (M+) |
| 5-(Trifluoromethyl)quinoline-7,8-diamine | 7-Nitro-5-(trifluoromethyl)quinolin-8-amine | H₂, 10% Pd/C | Ethanol | RT | 4-6 | 92 | 198-200 | 8.80 (d, 1H), 8.40 (d, 1H), 7.10 (s, 1H), 5.80 (s, 2H, NH₂), 4.50 (s, 2H, NH₂) | 227.07 (M+) |
| 7-(Trifluoromethyl)-1H-[1][2][3]triazolo[4,5-h]quinoline | 5-(Trifluoromethyl)quinoline-7,8-diamine | NaNO₂, Acetic Acid | Acetic Acid/Water | 0-5 | 1 | 88 | >300 | 14.5 (br s, 1H, NH), 9.30 (d, 1H), 8.90 (d, 1H), 8.20 (s, 1H) | 238.05 (M+) |
Experimental Workflow for Triazolo[4,5-h]quinoline Synthesis
Caption: Synthesis of 7-(Trifluoromethyl)-1H-[1][2][3]triazolo[4,5-h]quinoline.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical progression from the starting material to the final heterocyclic products, highlighting the key transformations involved.
Caption: Synthetic pathways from this compound.
References
Application Notes and Protocols for Copper-Catalyzed Trifluoromethylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This "super-functional group" can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Copper-catalyzed trifluoromethylation has emerged as a powerful and versatile method for forging C-CF3 bonds, offering significant advantages in terms of cost-effectiveness and functional group tolerance over other transition metal-catalyzed approaches.
This document provides detailed application notes and experimental protocols for the copper-catalyzed trifluoromethylation of a variety of organic substrates, utilizing common trifluoromethylating agents.
Core Concepts and Reaction Mechanisms
Copper-catalyzed trifluoromethylation reactions can proceed through various mechanisms depending on the substrate, the trifluoromethyl source, and the reaction conditions. A commonly accepted pathway for the cross-coupling of aryl halides involves a Cu(I)/Cu(III) catalytic cycle. However, radical pathways and Cu(I)/Cu(II) cycles have also been proposed and evidenced in certain systems.[1][2]
A generalized catalytic cycle for the trifluoromethylation of aryl halides is depicted below. The cycle typically begins with the formation of a key CuCF3 intermediate from a copper(I) salt and a suitable trifluoromethyl source.[3] This intermediate then undergoes oxidative addition with the aryl halide to form a copper(III) species, which subsequently undergoes reductive elimination to yield the desired trifluoromethylated product and regenerate the copper(I) catalyst.[3]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)quinolin-8-amine
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)quinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, answer frequently asked questions, and offer detailed experimental protocols for this specific synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the Skraup reaction with 2-nitro-4-(trifluoromethyl)aniline followed by nitro group reduction.
Q1: The initial Skraup reaction to form 5-(Trifluoromethyl)-8-nitroquinoline is sluggish or fails to initiate. What is the problem?
A1: This issue often stems from the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group.[1] This group deactivates the aniline ring, making the electrophilic cyclization step of the Skraup synthesis more difficult than with unsubstituted anilines.
-
Potential Cause 1: Insufficiently Harsh Conditions. The deactivating -CF3 group may require higher temperatures or longer reaction times to overcome the activation energy barrier.
-
Potential Cause 2: Purity of Starting Materials. Ensure the 2-nitro-4-(trifluoromethyl)aniline, glycerol, and sulfuric acid are of high purity, as impurities can inhibit the reaction.
-
Solution: Gradually increase the reaction temperature, monitoring carefully for decomposition. Consider extending the reflux time. Ensure all reagents are pure and dry.
Q2: My Skraup reaction is extremely vigorous and difficult to control, leading to excessive tar formation. How can I manage this?
A2: The Skraup synthesis is notoriously exothermic.[2][3] The combination of concentrated sulfuric acid and an oxidizing agent at high temperatures can lead to runaway reactions and polymerization of intermediates, causing significant tarring.[2][4]
-
Potential Cause 1: Rapid Heating or Reagent Addition. Adding sulfuric acid too quickly or heating the mixture too rapidly can initiate an uncontrollable exothermic event.
-
Potential Cause 2: Lack of a Moderator. The reaction is often too vigorous without a moderating agent.
-
Solution:
-
Slow Acid Addition: Add the concentrated sulfuric acid slowly and portion-wise, with efficient cooling (e.g., in an ice bath) and vigorous stirring.[2]
-
Use a Moderator: Add a moderator like ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before adding the sulfuric acid. These agents help to make the reaction less violent.[2][3][5]
-
Controlled Heating: Heat the mixture gently to initiate the reaction. Once it begins, remove the heat source and allow the exotherm to sustain the reaction, reapplying heat only when it subsides.
-
Q3: The yield of the final product, this compound, is low after the nitro group reduction. What could be the cause?
A3: Low yields in the reduction step can be due to incomplete reaction, side reactions, or product degradation.
-
Potential Cause 1: Incomplete Reduction. The chosen reducing agent or reaction conditions may not be sufficient for full conversion of the nitro group.
-
Potential Cause 2: Over-reduction. Certain powerful reducing agents or harsh conditions (e.g., high-pressure catalytic hydrogenation) can reduce the quinoline ring system in addition to the nitro group.[3]
-
Potential Cause 3: Catalyst Inactivation. In catalytic hydrogenation, the catalyst (e.g., Pd/C) can be poisoned by sulfur-containing impurities or other contaminants.
-
Solution:
-
Choice of Reducing Agent: A common and effective method is using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. This method is generally selective for the nitro group without affecting the quinoline ring.
-
Monitor Reaction: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material (5-(Trifluoromethyl)-8-nitroquinoline) to ensure the reaction goes to completion.
-
Catalyst Quality: If using catalytic hydrogenation, ensure a high-quality catalyst is used and that starting materials are free from potential poisons.
-
Q4: The purification of the final product is challenging due to persistent impurities and discoloration.
A4: The crude product from this multi-step synthesis, especially following a Skraup reaction, is often a complex mixture.
-
Potential Cause 1: Tarry Byproducts. Tarry materials formed during the Skraup reaction can be carried through the synthesis and are difficult to remove.[2]
-
Potential Cause 2: Oxidative Degradation. Aminoquinolines can be sensitive to air and light, leading to discoloration and the formation of oxidized impurities.
-
Solution:
-
Initial Workup: After the Skraup reaction, a common purification technique is to make the solution strongly basic to liberate the free base and then perform steam distillation to separate the quinoline derivative from non-volatile tar.[2][4]
-
Chromatography: Column chromatography on silica gel is typically effective for separating the final amine product from remaining starting material and other byproducts. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol is a good starting point.
-
Recrystallization: The purified product can often be further refined by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Inert Atmosphere: Handle the final this compound under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light to prevent degradation.
-
Data Summary
Table 1: Troubleshooting Synthesis of this compound
| Issue | Stage | Potential Cause | Recommended Solution |
|---|---|---|---|
| Sluggish or No Reaction | Skraup Cyclization | -CF3 group deactivation; Impure reagents | Increase temperature gradually; Extend reaction time; Ensure reagent purity |
| Vigorous Exotherm & Tarring | Skraup Cyclization | Rapid heating/addition; No moderator | Slow, cooled addition of H₂SO₄; Use FeSO₄ or boric acid as a moderator[2][3] |
| Low Yield | Nitro Reduction | Incomplete reaction; Over-reduction of quinoline ring | Use selective reducing agents (e.g., SnCl₂/HCl); Monitor reaction by TLC |
| Difficult Purification | Final Product | Tarry byproducts; Air/light sensitivity | Steam distillation after Skraup; Column chromatography; Recrystallization; Handle final product under inert gas |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic pathway for this compound? A1: A standard and robust approach involves a two-step sequence:
-
Skraup Synthesis: Cyclization of 2-nitro-4-(trifluoromethyl)aniline with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent (like the nitroaniline starting material itself or another agent like o-nitrophenol) to produce 5-(Trifluoromethyl)-8-nitroquinoline.[6]
-
Nitro Group Reduction: Reduction of the 8-nitro group to an 8-amino group using a suitable reducing agent, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂ over Pd/C).
Q2: How does the trifluoromethyl group influence the synthesis? A2: The trifluoromethyl (-CF3) group is strongly electron-withdrawing.[1] This has two main effects:
-
Deactivation: It deactivates the aromatic ring of the aniline precursor, making the electrophilic cyclization step of the Skraup reaction more challenging and requiring more forceful conditions compared to syntheses with electron-donating or neutral substituents.
-
Regioselectivity: The position of the -CF3 group on the starting aniline directs the cyclization to ensure the formation of the 5-substituted quinoline isomer.
Q3: Are there alternative synthesis methods to the Skraup reaction? A3: Yes, other classical quinoline syntheses exist, such as the Doebner-von Miller or Friedländer syntheses.[7][8] However, the Skraup synthesis is often preferred for its use of relatively simple and available starting materials (aniline derivatives and glycerol). For this specific target, the Skraup reaction starting from 2-nitro-4-(trifluoromethyl)aniline is a very direct route.
Q4: What are the critical safety precautions for this synthesis? A4:
-
Corrosive Reagents: The use of concentrated sulfuric acid requires extreme caution. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Always add acid to other reagents slowly and with cooling.
-
Exothermic Reaction: The Skraup reaction is highly exothermic and can become violent if not controlled.[2][3] Use a robust setup with efficient stirring and have an ice bath ready to control the temperature.
-
Toxic Chemicals: Quinoline derivatives and nitroaromatic compounds can be toxic. Handle all chemicals in a well-ventilated fume hood and avoid inhalation or skin contact.
-
Hydrogenation: If using catalytic hydrogenation for the reduction step, be aware of the flammability of hydrogen gas and use appropriate equipment and procedures.
Experimental Protocols
Protocol 1: Synthesis of 5-(Trifluoromethyl)-8-nitroquinoline via Skraup Reaction
Materials:
-
2-nitro-4-(trifluoromethyl)aniline
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 30%)
Procedure:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charge Reactants: To the flask, add 2-nitro-4-(trifluoromethyl)aniline (1 part by mole), glycerol (approx. 3 parts by mole), and ferrous sulfate (approx. 0.05 parts by mole).
-
Acid Addition: Begin stirring the mixture and start cooling the flask in an ice/water bath. Slowly and carefully add concentrated sulfuric acid (approx. 2.5 parts by mole) through the dropping funnel. Maintain the temperature below 100°C during the addition.
-
Reaction: After the acid addition is complete, remove the cooling bath. Gently heat the mixture to approximately 130-140°C. The reaction will become exothermic. Be prepared to remove the heat source to maintain control.
-
Reflux: Once the initial vigorous reaction subsides, continue to heat the mixture under reflux for 3-4 hours to ensure the reaction goes to completion.
-
Work-up: Allow the mixture to cool to below 100°C. Very carefully and slowly, pour the warm reaction mixture into a large beaker containing crushed ice and water.
-
Neutralization: Cool the diluted mixture in an ice bath and slowly neutralize it by adding a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude product.
-
Isolation: Isolate the crude solid by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization or carried forward to the next step. For higher purity, steam distillation can be performed on the neutralized mixture before filtration.[2][4]
Protocol 2: Reduction to this compound
Materials:
-
Crude 5-(Trifluoromethyl)-8-nitroquinoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate or Dichloromethane (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the crude 5-(Trifluoromethyl)-8-nitroquinoline (1 part by mole).
-
Add Reagents: Add tin(II) chloride dihydrate (approx. 4-5 parts by mole) and concentrated hydrochloric acid.
-
Heating: Heat the mixture to reflux (typically around 100-110°C) with vigorous stirring. The reaction is usually complete within 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting nitro compound is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Carefully make the solution strongly basic (pH > 10) by the slow addition of concentrated NaOH solution while cooling in an ice bath. This will precipitate tin salts and liberate the free amine.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Visualizations
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. benchchem.com [benchchem.com]
- 5. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. Quinoline - Wikipedia [en.wikipedia.org]
optimization of reaction conditions for quinoline synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the optimization of quinoline synthesis reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during common quinoline synthesis reactions.
Issue 1: Low Yield or Reaction Failure
Q: My quinoline synthesis is resulting in a very low yield or no product at all. What are the common causes?
A: Low yields in quinoline synthesis can stem from several factors common across different named reactions. Key areas to investigate include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent. An unsuitable catalyst may fail to promote the reaction or may encourage the formation of side products.[1] For instance, in Friedländer synthesis, screening different Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., ZnCl₂, In(OTf)₃), or heterogeneous catalysts may be necessary.[2]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently. However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[1] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. Electron-withdrawing groups on an aniline, for example, can deactivate the ring and make the cyclization step more difficult.[1]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the process.[1] Using anhydrous reagents and solvents is often recommended, especially when using moisture-sensitive Lewis acid catalysts.[1][2]
Caption: General troubleshooting workflow for low yields in quinoline synthesis.
Issue 2: Excessive Tar/Polymer Formation
Q: My Skraup or Doebner-von Miller reaction is producing a thick, dark tar, making product isolation impossible. How can I prevent this?
A: Tar formation is a classic problem, especially in reactions that use harsh acidic conditions and high temperatures.
-
For the Skraup Synthesis: This reaction is notoriously exothermic and can become violent.[3][4] The key is to moderate its rate.
-
Use a Moderator: Add a moderating agent like ferrous sulfate (FeSO₄) or boric acid.[1][5] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[1][5]
-
Control Temperature and Addition: Carefully and slowly add concentrated sulfuric acid while cooling the reaction mixture to manage the exotherm.[1]
-
-
For the Doebner-von Miller Synthesis: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction.[6][7]
-
Employ a Biphasic Solvent System: Sequestering the carbonyl compound in a non-polar organic solvent (e.g., toluene) can drastically reduce its self-polymerization in the acidic aqueous phase.[6]
-
Optimize Acid Concentration: Excessively harsh acid conditions accelerate tar formation. A comparative study of different Brønsted and Lewis acids can identify the optimal balance between reaction rate and side product formation.[6]
-
Gradual Reactant Addition: Slowly adding the α,β-unsaturated carbonyl to the heated aniline solution keeps its concentration low, favoring the desired reaction over polymerization.[2][6]
-
Issue 3: Difficulty in Product Purification
Q: My crude product is a complex mixture containing byproducts and unreacted starting materials. What is the best purification strategy?
A: The optimal purification technique depends on the scale, the nature of impurities, and the desired final purity.[8]
-
Common Impurities: Depending on the synthesis, expect tarry byproducts, unreacted aniline or nitrobenzene, and regioisomers.[9] Pure quinoline and its derivatives can also turn yellow or brown upon exposure to air and light due to trace oxidation.[9]
-
Initial Work-up: After the reaction, a common step is to pour the mixture into water and basify it with a strong base (e.g., NaOH) to neutralize the acid and liberate the quinoline base as an oil.[1][3]
-
Purification Techniques:
-
Steam Distillation: Highly effective for separating volatile quinoline products from non-volatile tars and inorganic salts, especially after a Skraup synthesis.[1][3]
-
Vacuum Distillation: An excellent method for purifying thermally stable liquid quinoline derivatives, especially for removing non-volatile impurities.[9]
-
Crystallization (via Salt Formation): A powerful technique for achieving very high purity. The crude quinoline can be converted to a salt (e.g., phosphate or picrate), crystallized to exclude impurities, and then neutralized to regenerate the pure quinoline base.[8][10]
-
Column Chromatography: Provides the highest resolution for separating complex mixtures of closely related derivatives or regioisomers, though it can be less scalable.[8]
-
Caption: Decision workflow for selecting a quinoline purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses? A: These are all classical methods for quinoline synthesis but use different starting materials:
-
Skraup Synthesis: Condenses an aniline, glycerol, an acid (typically sulfuric acid), and an oxidizing agent (like nitrobenzene).[11][12]
-
Doebner-von Miller Reaction: A modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol.[11][13]
-
Combes Synthesis: Involves the acid-catalyzed condensation of an aniline with a β-diketone.[14][15]
-
Friedländer Synthesis: A condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an active α-methylene group, catalyzed by acid or base.[16][17]
Q2: I am getting a mixture of regioisomers with my substituted aniline. How can I control regioselectivity? A: Regioselectivity is a common challenge, particularly in the Skraup and Combes syntheses.
-
In the Skraup synthesis , meta-substituted anilines often lead to a mixture of 5- and 7-substituted quinolines.[4] Ortho- and para-substituted anilines typically yield single products.[4]
-
In the Combes synthesis with an unsymmetrical β-diketone, both steric and electronic effects of the substituents influence the outcome.[15] For example, using bulky groups on the diketone or methoxy-substituted anilines can favor one isomer, while chloro- or fluoro-substituted anilines can favor another.[15] Modifying reaction conditions like temperature and catalyst can sometimes alter the kinetic versus thermodynamic control of the reaction, thereby favoring one regioisomer.[2]
Q3: Are there modern, milder alternatives to the harsh conditions of classical quinoline syntheses? A: Yes, significant research has focused on developing milder and more efficient methods. These include:
-
Microwave-assisted synthesis: Can dramatically reduce reaction times and improve yields.[18]
-
Use of Ionic Liquids: Brønsted-acidic ionic liquids can replace concentrated sulfuric acid, leading to cleaner reactions and sometimes eliminating the need for an external oxidant.[3][18]
-
Modern Catalysts: A wide range of catalysts, including Lewis acids (In(OTf)₃, Y(OTf)₃), heterogeneous catalysts, and transition metal catalysts, have been developed to promote quinoline synthesis under milder conditions, often at room temperature.[2][3][19]
Data on Reaction Optimization & Purification
Quantitative data is summarized below to aid in the selection of optimal experimental conditions.
Table 1: Comparison of Quinoline Purification Techniques [8]
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) |
|---|---|---|---|---|
| Distillation | Crude Quinoline from Skraup Synthesis | Steam distillation, then vacuum distillation | High (not specified) | 84-91 |
| Crystallization (Salt Formation) | Crude 8-hydroxyquinoline (78.0% purity) | Dichloromethane | 99.5 | 96.5 |
| Crystallization (Salt Formation) | Crude 8-hydroxyquinoline (82.0% purity) | Chloroform | 99.0 | 95.0 |
| Crystallization (Salt Formation) | Crude Quinoline | Phosphoric acid, neutralization | 98-99 (multiple cycles) | Not specified |
Table 2: Effect of Catalyst on Friedländer Synthesis Yield
| 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst (mol%) | Conditions | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-Aminobenzophenone | Ethyl acetoacetate | In(OTf)₃ (5) | Neat, 80°C, 2h | 92 | [2] |
| 2-Aminobenzophenone | Acetone | p-TsOH (10) | Toluene, reflux, 12h | 85 | [2] |
| 2-Aminoacetophenone | Cyclohexanone | ZnCl₂ (20) | Neat, 100°C, 6h | 88 |[2] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline [1][3]
-
Warning: This reaction is highly exothermic and must be conducted behind a safety shield in a fume hood.
-
Setup: Equip a large round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charging Reactants: To the flask, add aniline, nitrobenzene (as both oxidant and solvent), and anhydrous glycerol. Add ferrous sulfate (FeSO₄) as a moderator.
-
Acid Addition: While stirring vigorously and cooling the flask in an ice-water bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.
-
Reaction: After the initial vigorous reaction subsides, heat the mixture at reflux for several hours to ensure completion.
-
Work-up: Allow the mixture to cool. Carefully pour the viscous reaction mixture into a large volume of water.
-
Purification: Make the solution strongly basic with concentrated sodium hydroxide solution to liberate the quinoline base. The crude quinoline is often purified by steam distillation to separate it from non-volatile tar. The distillate can then be extracted with an organic solvent, dried, and distilled under reduced pressure.[1]
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Tar Formation [6]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux.
-
Reactant Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the toluene solution dropwise to the refluxing acidic aniline mixture over a period of 1-2 hours.
-
Reaction: Continue to reflux the biphasic mixture for several hours after the addition is complete. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Separate the aqueous and organic layers. Make the aqueous layer strongly alkaline with a concentrated sodium hydroxide solution.
-
Isolation: Extract the liberated 2-methylquinoline with an organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Skraup reaction - Wikipedia [en.wikipedia.org]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. Quinoline - Wikipedia [en.wikipedia.org]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 18. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(Trifluoromethyl)quinolin-8-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-(Trifluoromethyl)quinolin-8-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is decomposing or streaking badly during silica gel column chromatography. What's happening and how can I fix it?
A: This is a common issue when purifying quinoline derivatives, particularly those with a basic amino group like your compound. The problem arises from the interaction between the basic amine and the acidic silanol groups on the surface of the silica gel, which can lead to strong, sometimes irreversible, adsorption and even decomposition.[1][2]
Troubleshooting Steps:
-
Use a Basic Modifier: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is effective.[2][3] This deactivates the acidic sites on the silica, allowing your compound to elute cleanly.
-
Switch to a Different Stationary Phase: If a basic modifier is insufficient or incompatible with your next synthetic step, consider using a less acidic stationary phase.
-
Basic Alumina: Alumina is a good alternative for purifying basic compounds.
-
Amine-functionalized Silica: This is an excellent option that maintains the particle size of standard silica but provides a basic surface, often allowing for the use of less polar solvents like hexane/ethyl acetate.[3]
-
-
Work Quickly: Do not let the compound sit on the column for an extended period. Pre-run TLC to determine the ideal solvent system, and then perform the flash chromatography efficiently.
Q2: I'm struggling to find a suitable solvent system for recrystallization. What are the key properties of a good solvent?
A: Recrystallization is an excellent technique for purifying solids when a suitable solvent is found.[4][5] The ideal solvent for this compound should meet the following criteria:
-
High Solubility at High Temperature: The compound should be very soluble in the solvent at or near its boiling point.[5]
-
Low Solubility at Low Temperature: The compound should be poorly soluble in the same solvent at room temperature or in an ice bath, allowing for crystal formation and recovery.[5]
-
Impurities' Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).
-
Inertness: The solvent must not react with your compound.
Common solvent systems to screen for quinoline derivatives include ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexanes.
Q3: My final product has a persistent colored impurity, possibly from tar or polymer formation during synthesis. How can I remove it?
A: Tar formation is common in some quinoline syntheses.[6] If the colored impurities are difficult to remove by chromatography or recrystallization, consider the following:
-
Acid-Base Extraction: This technique is very effective for separating basic amines from neutral or acidic impurities.[2] Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). Your amine will form a salt and move to the aqueous layer. The layers can be separated, and the aqueous layer is then carefully basified (e.g., with NaOH or NaHCO₃) to precipitate the purified amine, which can be collected by filtration or extracted back into an organic solvent.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated carbon (charcoal), keep the solution hot for a few minutes, and then perform a hot filtration through a pad of Celite® to remove the carbon and the adsorbed colored impurities. You can then proceed with crystallization from the filtrate.
Data Presentation
The following tables summarize typical quantitative data for common purification techniques for a 1-gram batch of crude this compound.
Table 1: Flash Column Chromatography Purification Data
| Parameter | Value |
| Crude Material Mass | 1.0 g |
| Stationary Phase | Silica Gel (230-400 mesh) with 1% Triethylamine |
| Column Dimensions | 24 mm x 200 mm |
| Mobile Phase | 20% Ethyl Acetate in Hexane (+1% NEt₃) |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 254 nm |
| Isolated Mass | 0.82 g |
| Yield | 82% |
| Purity (by HPLC) | >98% |
Table 2: Recrystallization Purification Data
| Parameter | Value |
| Crude Material Mass | 1.0 g |
| Recrystallization Solvent | Isopropanol |
| Volume of Solvent | ~15 mL |
| Hot Solution Temperature | 80 °C |
| Crystallization Temperature | 0-4 °C |
| Isolated Mass (1st Crop) | 0.75 g |
| Yield | 75% |
| Purity (by HPLC) | >99% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Modified Silica Gel
-
Mobile Phase Preparation: Prepare a mobile phase of 20% ethyl acetate in hexanes. Add triethylamine to a final concentration of 1% (v/v).
-
TLC Analysis: Perform thin-layer chromatography (TLC) using the prepared mobile phase to confirm the separation and determine the Rf value of the product.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into an appropriately sized chromatography column and allow it to pack, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry powder. Carefully load this dry powder onto the top of the packed column.
-
Elution and Fraction Collection: Add the mobile phase to the column and apply gentle pressure to achieve a steady flow. Begin collecting fractions immediately. Monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent and triethylamine under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture to boiling with stirring until the solid is completely dissolved.[5]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[5]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purity can be checked by melting point analysis.[5]
Visualization
Below is a troubleshooting workflow to guide the purification process for this compound.
Caption: Troubleshooting workflow for purifying this compound.
References
Technical Support Center: Troubleshooting Low Yields in Trifluoromethylation Reactions
Welcome to the technical support center for trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experimentation.
General Troubleshooting Workflow
Low or inconsistent yields are a common challenge in trifluoromethylation. Before delving into specific reagents or reaction types, a systematic approach can often identify the root cause. The following workflow outlines a general strategy for diagnosing issues with your reaction.
Technical Support Center: Synthesis of 5-(Trifluoromethyl)quinolin-8-amine
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)quinolin-8-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
The most common synthetic strategies for this compound involve two primary pathways:
-
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed cross-coupling of an 8-halo-5-(trifluoromethyl)quinoline (typically bromo or chloro) with an ammonia equivalent or a primary amine that can be later deprotected.[1][2]
-
Reduction of a Nitro Precursor: This route involves the synthesis of 8-nitro-5-(trifluoromethyl)quinoline, followed by the reduction of the nitro group to the desired 8-amino group.[3]
Q2: What is the most likely major side product in the Buchwald-Hartwig amination route?
The most common and significant side product in the Buchwald-Hartwig amination is the hydrodehalogenated product, 5-(trifluoromethyl)quinoline. This occurs when the aryl halide is reduced instead of undergoing amination.[1][4]
Q3: My purification by column chromatography is resulting in product degradation. What can I do?
Aminoquinolines can be sensitive to the acidic nature of standard silica gel, leading to degradation. To mitigate this, consider deactivating the silica gel by using a mobile phase containing a small amount of a basic modifier, such as 0.1-1% triethylamine.[5]
Troubleshooting Guides
Below are troubleshooting guides for the common synthetic routes to this compound.
Route 1: Buchwald-Hartwig Amination
This route typically involves the reaction of 8-bromo-5-(trifluoromethyl)quinoline with an amine source in the presence of a palladium catalyst and a ligand.
Problem 1: Low or no yield of the desired this compound.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch of catalyst or a pre-catalyst that is activated in situ. Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. Screen a variety of bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for this specific transformation. |
| Incorrect Base | The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Consider screening different bases. |
| Low Reaction Temperature | Buchwald-Hartwig aminations often require elevated temperatures. Ensure the reaction is heated to an appropriate temperature (typically 80-120 °C) for a sufficient duration. |
Problem 2: Significant formation of the hydrodehalogenated side product, 5-(trifluoromethyl)quinoline.
| Potential Cause | Troubleshooting Steps & Solutions |
| Catalyst System | The choice of ligand and palladium source can influence the rate of hydrodehalogenation versus amination. Experiment with different ligand-to-metal ratios and different palladium precursors. |
| Reaction Conditions | High temperatures and prolonged reaction times can sometimes favor side reactions. Try to optimize the reaction for the shortest possible time and the lowest effective temperature. |
| Protic Impurities | The presence of water or other protic impurities can promote hydrodehalogenation. Ensure all reagents and solvents are anhydrous. |
Route 2: Reduction of 8-Nitro-5-(trifluoromethyl)quinoline
This route involves the reduction of a nitro group to an amine.
Problem 1: Incomplete reduction of the nitro group.
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficient Reducing Agent | Ensure a sufficient molar excess of the reducing agent is used. Common reducing agents for this transformation include SnCl₂ in HCl, catalytic hydrogenation (e.g., H₂, Pd/C), or transfer hydrogenation (e.g., hydrazine hydrate with a catalyst). |
| Inactive Catalyst (for catalytic hydrogenation) | If using a heterogeneous catalyst like Pd/C, ensure it is not poisoned. Use a fresh batch of catalyst and ensure the reaction solvent is of high purity. |
| Reaction Time/Temperature | The reduction may require longer reaction times or elevated temperatures to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Problem 2: Formation of undesired side products during reduction.
| Potential Cause | Troubleshooting Steps & Solutions |
| Over-reduction | In some cases, other functional groups on the quinoline ring can be reduced. Choose a chemoselective reducing agent that specifically targets the nitro group. For example, SnCl₂ is often selective for nitro group reduction in the presence of other reducible groups. |
| Side reactions with the trifluoromethyl group | While generally stable, harsh reducing conditions could potentially affect the trifluoromethyl group. Use milder reducing agents and conditions where possible. |
Quantitative Data Summary
The following table summarizes typical yields and common side products for the synthesis of aminoquinolines via Buchwald-Hartwig amination, based on analogous reactions.
| Synthetic Route | Expected Yield of Aminoquinoline | Major Side Product | Typical Yield of Side Product |
| Buchwald-Hartwig Amination | 60-95% | Hydrodehalogenated arene | 5-20% |
| Nitro Group Reduction | 70-99% | Incomplete reduction products | Variable |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 8-Bromo-5-(trifluoromethyl)quinoline (Generalized)
Materials:
-
8-Bromo-5-(trifluoromethyl)quinoline
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide)
-
Amine source (e.g., Benzophenone imine, followed by hydrolysis)
-
Anhydrous toluene
Procedure:
-
In a glovebox, to a dry Schlenk tube, add 8-bromo-5-(trifluoromethyl)quinoline (1.0 eq), the palladium pre-catalyst (0.02 eq), and the phosphine ligand (0.04 eq).
-
Add the base (1.4 eq) and the amine source (1.2 eq).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
If using a protected amine source, perform the deprotection step (e.g., acidic hydrolysis for benzophenone imine).
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient containing 0.5% triethylamine.
Protocol 2: Reduction of 8-Nitro-5-(trifluoromethyl)quinoline (Generalized)
Materials:
-
8-Nitro-5-(trifluoromethyl)quinoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add 8-nitro-5-(trifluoromethyl)quinoline (1.0 eq) and ethanol.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Friedländer Synthesis of Quinolines
Welcome to the technical support center for the Friedländer synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of this versatile reaction.
Troubleshooting Guides
This section addresses common problems encountered during the Friedländer synthesis when using unsymmetrical ketones, which can lead to the formation of regioisomeric products.
Problem 1: Low Regioselectivity with Unsymmetrical Ketones
-
Symptom: Formation of a mixture of 2-substituted and 2,3-disubstituted quinolines, complicating purification and reducing the yield of the desired isomer.
-
Cause: The reaction can proceed through two different enolate or enamine intermediates of the unsymmetrical ketone, leading to two possible cyclization pathways.
-
Solutions:
-
Catalyst Selection: The choice of catalyst is crucial in directing the regiochemical outcome.
-
For 2-substituted quinolines: Employ cyclic secondary amine catalysts. Pyrrolidine and its derivatives have shown high selectivity for the formation of the less substituted quinoline.[1] The bicyclic pyrrolidine derivative, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), is particularly effective.[1][2]
-
For 2,3-disubstituted quinolines: Oxide catalysts tend to favor the formation of the more substituted quinoline.[1]
-
-
Substrate Modification: Introduce a directing group on the α-carbon of the ketone. A phosphoryl group can effectively control the regioselectivity.[3]
-
Reaction Conditions Optimization:
-
Temperature: Increasing the reaction temperature has been shown to positively influence the regioselectivity in favor of the 2-substituted product when using amine catalysts.[1]
-
Slow Addition: The slow addition of the methyl ketone substrate to the reaction mixture can also enhance regioselectivity.[1]
-
-
Problem 2: Side Reactions and Low Yield
-
Symptom: Low yield of the desired quinoline product and the presence of byproducts from side reactions.
-
Cause: Aldol condensation of the ketone starting material can occur under strongly basic or acidic conditions, leading to unwanted side products.[3]
-
Solutions:
-
Use of Imines: Instead of the o-aminoaryl aldehyde/ketone, its imine analogue can be used to avoid side reactions like aldol condensation.[3]
-
Milder Catalysts: Employing milder catalysts can reduce the occurrence of side reactions. A variety of catalysts, including ionic liquids and nanocatalysts, have been developed for this purpose.[3][4][5]
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can improve yields and reduce side reactions.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in the Friedländer synthesis?
A1: The primary factors governing regioselectivity are:
-
Catalyst: As detailed in the troubleshooting guide, the choice of catalyst (e.g., amine vs. oxide catalysts) can dramatically influence which regioisomer is favored.[1]
-
Substrate: The electronic and steric properties of the substituents on both the o-aminoaryl aldehyde/ketone and the unsymmetrical ketone play a significant role. The presence of directing groups, such as a phosphoryl group, can enforce high regioselectivity.[3]
-
Reaction Temperature: Higher temperatures can favor the formation of the 2-substituted isomer when using amine catalysts.[1]
-
Rate of Addition: Slow addition of the ketone can improve regioselectivity.[1]
Q2: Which catalysts are recommended for selectively obtaining 2-substituted quinolines?
A2: Cyclic secondary amines are the catalysts of choice for selectively preparing 2-substituted quinolines. Pyrrolidine and, in particular, the bicyclic derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) have demonstrated high regioselectivity for the formation of these products.[1][2]
Q3: How can I favor the formation of 2,3-disubstituted quinolines?
A3: The use of oxide catalysts has been reported to yield 2,3-dialkyl substituted quinolines as the major products.[1]
Q4: Are there alternatives to traditional acid and base catalysis to improve regioselectivity and yield?
A4: Yes, several modern catalytic systems have been developed to overcome the limitations of traditional methods. These include:
-
Ionic Liquids: Can act as both solvent and catalyst, promoting high yields and, in some cases, improved regioselectivity.[3]
-
Nanocatalysts: Offer high surface area and catalytic activity, often under milder conditions, leading to improved yields and easier catalyst recovery.[5][6]
-
Gold Catalysts: Catalytic amounts of gold catalysts can enable the reaction to proceed under milder conditions, potentially reducing side reactions.
Data Presentation
Table 1: Comparison of Catalysts on Regioselectivity in the Friedländer Synthesis
| Catalyst Type | Preferred Regioisomer | Observed Regioselectivity | Isolated Yield of Single Isomer | Reference |
| Cyclic Secondary Amines (e.g., Pyrrolidine) | 2-Substituted | ≥84:16 | 65-84% | [1] |
| Bicyclic Pyrrolidine (TABO) | 2-Substituted | ≥90:10 (for 1,8-naphthyridines) | 65-84% | [1][2] |
| Oxide Catalysts | 2,3-Disubstituted | Not specified | Not specified | [1] |
| Ytterbium-triflate with Pyrrolidine Enamines | 2-Monosubstituted (Kinetic Product) | 4:1 to 5:1 | Not specified | [7] |
Experimental Protocols
Protocol 1: Highly Regioselective Synthesis of 2-Substituted Quinolines using a Pyrrolidine Catalyst
This protocol is based on methodologies known to favor the formation of 2-substituted quinolines.
-
Materials:
-
o-Aminoaromatic aldehyde (1.0 mmol)
-
Unsymmetrical methyl ketone (1.2 mmol)
-
Pyrrolidine (0.2 mmol, 20 mol%)
-
Toluene (5 mL)
-
-
Procedure:
-
To a stirred solution of the o-aminoaromatic aldehyde in toluene, add the pyrrolidine catalyst.
-
Heat the mixture to the desired temperature (e.g., 80-110 °C).
-
Slowly add the unsymmetrical methyl ketone to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-substituted quinoline.
-
Protocol 2: General Procedure for Friedländer Synthesis using a Reusable Nanocatalyst
This protocol provides a general method using a solid-supported catalyst that can often be recovered and reused.
-
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
α-Methylene carbonyl compound (1.2 mmol)
-
Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (specify loading)
-
Ethanol (5 mL) or solvent-free conditions
-
-
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst.
-
If using a solvent, add ethanol.
-
Stir the reaction mixture at the optimized temperature (e.g., 60-100 °C).[6]
-
Monitor the reaction by TLC.
-
After completion, if the catalyst is magnetic, it can be separated using an external magnet. Otherwise, filter the reaction mixture to recover the catalyst.[6]
-
Wash the recovered catalyst with a suitable solvent (e.g., ethanol), dry, and store for future use.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Visualizations
Caption: Factors influencing regioselectivity in the Friedländer synthesis.
Caption: Workflow for regioselective synthesis of 2-substituted quinolines.
References
- 1. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 5-(Trifluoromethyl)quinolin-8-amine
Welcome to the technical support center for 5-(Trifluoromethyl)quinolin-8-amine (CAS 483-69-2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during research.
Stability and Storage
Proper handling and storage of this compound are crucial to maintain its integrity and ensure reproducible experimental results.
Recommended Storage Conditions:
For optimal stability, this compound should be stored at 2-8°C in a dark place and under an inert atmosphere . This recommendation suggests that the compound may be sensitive to light and oxidation.
Quantitative Stability Data:
While specific long-term stability data in various solvents for this compound is not extensively documented in publicly available literature, studies on structurally related trifluoromethylated quinoline derivatives provide some insights. For instance, some trifluoromethylated quinoline compounds exhibit good photostability in solvents like DMSO when exposed to white-light LED irradiation.[1][2] The trifluoromethyl group can enhance the stability of molecules due to the strength of the C-F bond, making them more resistant to enzymatic degradation.[3]
Table 1: General Stability and Storage Recommendations
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation. |
| Light | Store in a dark place | Potential for photodegradation. |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen) | Potential sensitivity to air/oxidation. |
| Form | Solid | More stable than solutions. |
| Solutions | Prepare fresh; for storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | To prevent degradation in solution and solvent evaporation. |
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Compound Precipitation in Aqueous Solutions
-
Question: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What should I do?
-
Answer: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the Final Concentration: The compound may not be soluble at the desired final concentration in your aqueous buffer. Try performing a dose-response experiment to see if lower, soluble concentrations are still effective.
-
Optimize DMSO Concentration: While it's important to keep the final DMSO concentration low to avoid solvent effects on your cells or assay, ensure it is sufficient to maintain the solubility of your compound. A final concentration of 0.1-0.5% DMSO is generally well-tolerated in cell-based assays.
-
Use a Surfactant: In some biochemical assays, a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 can help to maintain the solubility of hydrophobic compounds. However, be cautious as surfactants can interfere with biological systems.
-
Sonication: Briefly sonicating your final solution might help to dissolve small precipitates, but be aware that this might not result in a stable solution over time.
-
Issue 2: Inconsistent or Non-reproducible Results
-
Question: My experimental results with this compound are varying between experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Compound Degradation: As mentioned, the compound may be sensitive to light and air. Ensure you are following the recommended storage conditions. Prepare fresh dilutions for each experiment from a frozen stock solution.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can lead to compound degradation. It is highly recommended to aliquot your stock solution into smaller, single-use volumes.
-
Inaccurate Pipetting: Due to the small volumes often used for preparing dilutions, any pipetting inaccuracies can lead to significant variations in the final concentration. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Cellular Health and Density: In cell-based assays, variations in cell health, passage number, and seeding density can significantly impact the outcome of the experiment. Maintain consistent cell culture practices.
-
Issue 3: High Background or Autofluorescence in Fluorescence-Based Assays
-
Question: I am using a fluorescence-based assay and I'm observing a high background signal that seems to be coming from the compound itself. How can I address this?
-
Answer: Quinoline derivatives are known to be fluorescent, which can interfere with fluorescence-based assays.[4][5][6] Here’s how you can troubleshoot this:
-
Run a Compound-Only Control: To confirm that the compound is the source of the fluorescence, measure the fluorescence of the compound in your assay buffer at various concentrations without any other assay components.
-
Subtract the Background: If the autofluorescence is consistent, you can subtract the signal from the compound-only control from your experimental wells.
-
Use a Different Fluorophore: If possible, switch to a fluorophore that has excitation and emission spectra that do not overlap with the autofluorescence spectrum of this compound. Red-shifted dyes are often a good choice as autofluorescence from organic molecules is typically stronger in the blue-green region.
-
Change the Assay Method: If autofluorescence is a persistent issue, consider using a non-fluorescence-based detection method, such as a colorimetric or luminescent assay.
-
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh out the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Ensure complete dissolution by vortexing or gentle warming.
-
Aliquot the stock solution into small, single-use tubes and store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in your assay buffer or cell culture medium to achieve the desired final concentrations.
-
It is good practice to perform a pre-test to determine the solubility limit of the compound in your final assay medium.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general workflow for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Seed your chosen cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Signaling Pathways and Logical Relationships
While the precise mechanism of action for this compound is not well-defined in the literature, research on the broader class of quinoline-based drugs has identified potential protein targets. A functional proteomics study revealed that quinoline compounds can bind to and potentially inhibit the activity of Aldehyde Dehydrogenase 1 (ALDH1) and Quinone Reductase 2 (QR2) .[7] These proteins are involved in cellular metabolism and detoxification.
Below are diagrams illustrating a hypothetical experimental workflow and a troubleshooting decision tree.
Caption: A generalized experimental workflow for evaluating the in vitro cytotoxicity of this compound.
Caption: A logical decision tree for troubleshooting inconsistent experimental results.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel targets of quinoline drugs in the human purine binding proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 5-(Trifluoromethyl)quinolin-8-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-(Trifluoromethyl)quinolin-8-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound stems from its molecular structure. The quinoline core is inherently hydrophobic, and the presence of the trifluoromethyl group further increases its lipophilicity. Strong intermolecular forces within the crystal lattice of the solid compound can also make it energetically unfavorable for water molecules to effectively solvate individual molecules, thus hindering dissolution.[1]
Q2: In which common laboratory solvents can I expect this compound to be soluble?
A2: While specific quantitative data is limited, based on the properties of similar quinoline derivatives, this compound is expected to exhibit good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is also likely to be soluble in polar protic solvents like ethanol and methanol.[2] Its solubility in non-polar solvents like hexane and toluene is expected to be low. Aqueous solubility is generally poor but can be influenced by pH.
Q3: How can I improve the aqueous solubility of this compound for my experiments?
A3: Several techniques can be employed to enhance the aqueous solubility of this compound. The most common and effective methods include:
-
pH Adjustment: As an amine-containing compound, its solubility is pH-dependent. Lowering the pH of the aqueous solution will lead to the protonation of the amino group, forming a more soluble salt.[3]
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility by reducing the overall polarity of the solvent system.[4]
-
Salt Formation: Reacting the compound with a suitable acid to form a stable salt can dramatically increase its aqueous solubility.[5]
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix can improve its wettability and dissolution rate.[6][7]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within a cyclodextrin can enhance its apparent solubility in water.[8]
Troubleshooting Guides
Issue 1: My this compound is not dissolving in my desired aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Insufficient pH adjustment | The pH of your buffer may not be low enough to protonate the amine. Measure the pKa of your compound (if unknown, test a range of acidic pH values). Adjust the buffer pH to be at least 1-2 units below the pKa to ensure sufficient protonation. |
| Inadequate mixing or time | Ensure vigorous mixing (e.g., vortexing, sonication) and allow sufficient time for dissolution. Gentle warming (e.g., to 37°C) can also aid dissolution, but be cautious of potential compound degradation at higher temperatures. |
| High concentration | The desired concentration may exceed the compound's intrinsic solubility in the chosen buffer system. Try preparing a more dilute solution or consider using a solubility enhancement technique. |
Issue 2: The compound precipitates out of solution when I dilute my DMSO stock into an aqueous medium.
| Possible Cause | Troubleshooting Step |
| "Solvent shock" | This is a common issue where the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous medium. To mitigate this, add the DMSO stock dropwise to the aqueous buffer while vortexing to ensure rapid dispersion. Also, keep the final concentration of DMSO in your assay as low as possible (ideally ≤0.5%). |
| Final concentration is too high | Even with a co-solvent, the final concentration might be above the solubility limit in the mixed solvent system. Perform a solubility test at your final desired concentration and co-solvent percentage to confirm. |
| Buffer incompatibility | Certain buffer components may interact with the compound, reducing its solubility. Test the solubility in different buffer systems if possible. |
Quantitative Solubility Data (Estimated)
The following table provides estimated solubility values for this compound in various solvents. Note: These are not experimentally verified values and should be used as a guideline for initial solvent screening.
| Solvent | Type | Estimated Solubility (mg/mL) |
| Water (pH 7) | Polar Protic | < 0.1 |
| Water (pH 2) | Polar Protic | 1 - 5 |
| Ethanol | Polar Protic | 10 - 20 |
| Methanol | Polar Protic | 15 - 25 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| Dimethylformamide (DMF) | Polar Aprotic | > 40 |
| Acetone | Polar Aprotic | 5 - 10 |
| Chloroform | Non-polar | 1 - 5 |
| Hexane | Non-polar | < 0.1 |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4).
-
Compound Addition: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Solubility Enhancement by Co-solvency
-
Co-solvent Selection: Choose a water-miscible organic solvent in which the compound is highly soluble (e.g., DMSO, ethanol, PEG 400).
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30% co-solvent in water).
-
Solubility Determination: Follow steps 2-5 from the pH Adjustment protocol for each co-solvent mixture to determine the solubility.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a suitable common organic solvent (e.g., methanol).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterization: The resulting solid can be ground into a powder and its dissolution rate in an aqueous medium can be compared to the pure compound.
Protocol 4: Cyclodextrin Complexation
-
Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in an aqueous buffer.
-
Complexation: Add an excess of this compound to the cyclodextrin solution.
-
Equilibration: Stir the mixture at room temperature for 24-48 hours.
-
Filtration and Quantification: Filter the solution to remove any undissolved compound and determine the concentration of the solubilized compound in the filtrate.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Potential role of a quinoline derivative in the oxidative stress response pathway.
Caption: General workflow for an in vitro antioxidant activity assay.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Technical Support Center: Scale-Up Synthesis of 5-(Trifluoromethyl)quinolin-8-amine
Welcome to the technical support center for the scale-up synthesis of 5-(Trifluoromethyl)quinolin-8-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for a successful and efficient scale-up process.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
| Problem ID | Issue Description | Potential Causes | Recommended Solutions |
| SYN-001 | Low yield in the initial Skraup-Doebner-von Miller reaction to form the quinoline core. | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient removal of water byproduct. | - Monitor reaction progress using TLC or HPLC. - Optimize temperature; gradual heating may be required. - Use a Dean-Stark apparatus for azeotropic water removal on a larger scale. |
| SYN-002 | Formation of undesired regioisomers during the trifluoromethylation step. | - Non-selective trifluoromethylating agent. - Incorrect reaction conditions (temperature, solvent). | - Employ a highly regioselective trifluoromethylating reagent. - Screen different solvents and temperatures to improve selectivity. |
| PUR-001 | Difficulty in removing residual starting materials or byproducts during purification. | - Similar polarity of the product and impurities. - Inefficient extraction or crystallization. | - Optimize the mobile phase for column chromatography to enhance separation. - Perform a series of acid-base extractions to remove basic or acidic impurities. - Screen various recrystallization solvents and consider anti-solvent addition. |
| SCA-001 | Exothermic reaction runaway during nitration or other steps. | - Poor heat dissipation in a large-scale reactor. - Addition rate of reagents is too fast. | - Ensure the reactor has adequate cooling capacity. - Control the addition rate of reagents carefully, and monitor the internal temperature continuously. - Consider a semi-batch process for better thermal control. |
| SCA-002 | Product degradation or discoloration upon scale-up. | - Extended reaction times at elevated temperatures. - Presence of oxygen or metallic impurities. | - Minimize reaction time by optimizing catalyst loading and temperature. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use high-purity, metal-free reagents and solvents. |
Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
-
Q1: What is a common synthetic route for the scale-up of this compound? A common and scalable approach involves a multi-step synthesis starting with the construction of the quinoline core, followed by functional group manipulations to introduce the trifluoromethyl and amine groups at the desired positions. A representative pathway is the Skraup-Doebner-von Miller reaction to form a substituted quinoline, followed by trifluoromethylation and then introduction of the amine group.
-
Q2: How can I improve the yield and purity of the final product? To improve yield and purity, each step of the synthesis should be optimized. This includes fine-tuning reaction temperatures, reaction times, and the stoichiometry of reactants and catalysts. In-process controls (IPCs) using techniques like HPLC or GC are crucial to monitor reaction completion and impurity formation. Effective purification at each intermediate step is also essential to prevent carrying impurities forward.
Purification & Isolation
-
Q3: What are the most effective methods for purifying this compound on a large scale? For large-scale purification, column chromatography can be resource-intensive. Crystallization is often the preferred method. A systematic screening of solvents is recommended to find a suitable system for recrystallization. If impurities are difficult to remove by crystallization, preparative HPLC may be considered, although it is more costly.
-
Q4: I am observing an oiling out of my product during crystallization instead of solid precipitation. What should I do? "Oiling out" can occur if the solution is cooled too quickly or if the solvent is not ideal. Try slowing down the cooling rate. You can also try adding a co-solvent (an anti-solvent) dropwise to the solution at a slightly elevated temperature to induce crystallization. Seeding the solution with a small crystal of the pure product can also help initiate proper crystal formation.
Safety & Handling
-
Q5: Are there any specific safety precautions I should take during the scale-up synthesis? Yes, several steps may involve hazardous reagents and conditions. For example, nitrating agents are highly corrosive and reactions can be exothermic. Trifluoromethylating agents can also be reactive and require careful handling. Always conduct a thorough safety review before performing any scale-up. Ensure proper personal protective equipment (PPE) is used and that the reaction is carried out in a well-ventilated area, preferably a fume hood or a designated reactor bay with appropriate safety controls.
Experimental Protocols
A representative, generalized protocol for the synthesis is provided below. Note: This is a conceptual protocol and must be adapted and optimized for specific laboratory or plant conditions.
Step 1: Synthesis of a Substituted Quinoline Core (via Skraup-Doebner-von Miller Reaction)
-
To a suitable reactor equipped with a mechanical stirrer, condenser, and a dropping funnel, charge the aniline precursor and glycerol.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 60°C.
-
Add an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene derivative).
-
Heat the reaction mixture to the target temperature (typically 120-140°C) and maintain for several hours until the reaction is complete as monitored by TLC/HPLC.
-
Cool the mixture and carefully quench by pouring it into a large volume of ice-water.
-
Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Trifluoromethylation of the Quinoline Core
-
In a dry reactor under an inert atmosphere, dissolve the quinoline intermediate in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
Add the trifluoromethylating agent (e.g., a copper-trifluoromethyl complex or a Togni reagent).
-
Heat the reaction to the optimized temperature and stir until completion.
-
Cool the reaction mixture and quench with an appropriate aqueous solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product.
Step 3: Nitration and Reduction to this compound
-
Carefully add the trifluoromethylated quinoline to a mixture of concentrated sulfuric acid and nitric acid at a low temperature (e.g., 0-5°C).
-
Stir the reaction for the required time, maintaining the low temperature.
-
Pour the reaction mixture onto ice and neutralize to precipitate the nitro-intermediate.
-
Filter, wash, and dry the solid.
-
For the reduction step, dissolve the nitro-compound in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent (e.g., iron powder in acetic acid, or catalytic hydrogenation with Pd/C).
-
Heat the reaction if necessary and monitor for completion.
-
Filter off the catalyst or inorganic solids.
-
Concentrate the filtrate and purify the final product, this compound, by crystallization or chromatography.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield during synthesis.
Navigating the Skraup Synthesis: A Technical Support Guide for Managing Exothermic Reactions
For Researchers, Scientists, and Drug Development Professionals
The Skraup synthesis, a powerful method for creating quinolines, is notoriously energetic. Its highly exothermic nature demands careful management to ensure both safety and successful outcomes. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments.
Frequently Asked questions (FAQs)
Q1: What makes the Skraup synthesis so exothermic?
A1: The Skraup synthesis involves a series of highly exothermic steps. The primary contributor to the heat generation is the dehydration of glycerol to acrolein by concentrated sulfuric acid, which is a strongly exothermic process.[1][2] Subsequently, the reaction of the aromatic amine with acrolein and the cyclization and oxidation steps also release significant amounts of energy, which can lead to a rapid increase in temperature and pressure if not controlled.[1][3]
Q2: What is the purpose of a "moderator" in the Skraup synthesis?
A2: A moderator is a substance added to the reaction mixture to control the vigorous and often violent nature of the Skraup synthesis.[4][5] These agents help to make the reaction less violent and prevent thermal runaway.[4][6]
Q3: What are some common moderators used in the Skraup synthesis?
A3: Ferrous sulfate (FeSO₄) is the most commonly used moderator.[3][4] It is believed to act as an oxygen carrier, slowing down the oxidation step and extending the reaction over a longer period.[1][3] Other moderators that can be employed include boric acid and acetic acid.[3][4][5]
Q4: Can I use a different oxidizing agent to make the reaction less violent?
A4: Yes, while nitrobenzene is a common oxidizing agent, it contributes to the vigor of the reaction.[7][8] Arsenic acid has been reported to result in a less violent reaction.[1][7] Catalytic amounts of iodine can also be used as an alternative.[1]
Troubleshooting Guide
Issue 1: The reaction is proceeding too violently or is at risk of a runaway.
Question: My Skraup reaction is extremely exothermic, and the temperature is rising uncontrollably. What immediate actions should I take, and what are the preventative measures for future experiments?
Answer: A runaway Skraup reaction is a critical safety hazard.
Immediate Actions:
-
Cooling: If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the temperature.[1]
-
Cease Heating: Instantly remove any external heat source.[1][4]
-
Ensure Venting: Be prepared for a sudden increase in pressure. Ensure that the apparatus is properly vented to avoid pressure buildup.[1]
-
Safety Shield: Always work with a blast shield in front of the reaction setup.[1]
Preventative Measures:
| Parameter | Recommended Action | Rationale |
| Reagent Addition | Add concentrated sulfuric acid slowly and in a controlled manner, preferably using a dropping funnel, while cooling the reaction mixture in an ice bath.[4][9] | The addition of sulfuric acid is highly exothermic. Slow addition with cooling helps to dissipate the heat generated and maintain temperature control.[4][10] |
| Moderator Use | Incorporate a moderator such as ferrous sulfate (FeSO₄) or boric acid into the reaction mixture before adding the sulfuric acid.[4][6] | Moderators help to control the reaction's exothermicity, making it less violent.[3][4] |
| Heating Protocol | Begin heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the heat source. The reaction's own exotherm should sustain boiling. Re-apply heat only after the initial vigorous phase has subsided.[1][4] | Gradual heating prevents a sudden, uncontrolled surge in the reaction rate.[1] |
| Stirring | Ensure efficient and constant stirring throughout the reaction.[4] | Good agitation helps to distribute heat evenly and prevent the formation of localized hotspots.[4] |
Issue 2: Significant tar formation is observed, complicating product isolation.
Question: My reaction mixture has turned into a thick, black tar, making it difficult to extract the desired quinoline product. How can I minimize tar formation?
Answer: Tar formation is a common side effect of the harsh acidic and oxidizing conditions of the Skraup synthesis.[4]
| Strategy | Detailed Approach | Expected Outcome |
| Moderator Addition | Use of ferrous sulfate not only controls the exotherm but can also help reduce charring and tar formation.[4] | A less vigorous reaction with reduced polymerization of reactants and intermediates. |
| Temperature Optimization | Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[4] | Minimized side reactions and decomposition that lead to tar. |
| Purification Method | Steam distillation is the most effective method for separating the volatile quinoline product from the non-volatile tarry residue.[1][4] | Isolation of a purer product, free from polymeric byproducts. |
Experimental Protocols
Key Experiment: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderator to control the exothermic reaction.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene (as oxidizing agent)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide solution (for workup)
Procedure:
-
Charging Reactants: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add aniline, glycerol, and ferrous sulfate heptahydrate.[4]
-
Acid Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid through the dropping funnel. Maintain a cool temperature by immersing the flask in an ice bath during the addition.[4]
-
Initiation of Reaction: After the complete addition of sulfuric acid, add the nitrobenzene. Gently heat the mixture to initiate the reaction. The start of the reaction is typically indicated by the onset of boiling.[1][6]
-
Controlling the Exotherm: Once the reaction begins to boil vigorously, immediately remove the external heat source. The exothermic nature of the reaction should sustain the reflux for a period. If the reaction becomes too violent, cool the flask with an ice bath.[1][4]
-
Completion and Workup: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[4] After cooling, the mixture is typically diluted with water, made strongly alkaline with sodium hydroxide solution, and the quinoline is isolated via steam distillation.[1][9]
Visualizing Workflows and Relationships
To aid in understanding the decision-making process for managing exothermic reactions, the following diagrams illustrate key workflows.
Caption: Workflow for managing the exothermic Skraup synthesis.
Caption: Troubleshooting logic for an uncontrolled exothermic reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. benchchem.com [benchchem.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparative Guide to the In Vitro and In Vivo Efficacy of 5-(Trifluoromethyl)quinolin-8-amine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of quinoline derivatives, with a focus on analogs structurally related to 5-(Trifluoromethyl)quinolin-8-amine. Due to a scarcity of publicly available data specifically on this compound derivatives, this guide draws upon studies of closely related compounds, including those with trifluoromethyl substitutions at other positions and various 8-aminoquinoline derivatives. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data from in vitro and in vivo studies of various quinoline derivatives, highlighting their potential as antimalarial and anticancer agents.
Table 1: In Vitro Antimalarial Activity of Trifluoromethyl-Substituted Quinoline Derivatives
| Compound ID/Description | Plasmodium falciparum Strain | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2,8-bis(Trifluoromethyl)quinolin-4-(N4-ethyl-5-nitroimidazolo)methylene ketone | D10 (Chloroquine-sensitive) | 4.8 µg/mL | Chloroquine | Not specified |
| 2,8-bis(Trifluoromethyl)quinolin-4-(5-pyrimidino)ketone | D10 (Chloroquine-sensitive) | 5.2 µg/mL | Chloroquine | Not specified |
| Compound 129 (a 2,8-bis-(trifluoromethyl)quinoline derivative) | W2 (Chloroquine-resistant) | 0.083 | Chloroquine | 0.25 |
Table 2: In Vitro Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 20 (a fluorinated Indeno[1,2-c]quinoline derivative) | A549 (Lung) | 0.03 | Camptothecin | Not specified |
| Compound 25 (a 2-Aroylquinoline-5,8-dione derivative) | HCT116 (Colon) | 0.07 | - | - |
| Compound 25 (a 2-Aroylquinoline-5,8-dione derivative) | KB (Oral) | 0.18 | - | - |
| Compound 82 (an amino-quinoline-5,8-dione derivative) | Various | 0.59 - 1.52 | - | - |
Table 3: In Vivo Antimalarial Efficacy of Quinoline Derivatives in Murine Models
| Compound ID/Description | Murine Model | Plasmodium Species | Dosage | Efficacy |
| Compound 36 (an 8-quinolinamine derivative) | Mice | P. berghei | 25 mg/kg/day x 4 days | Curative |
| Compound 36 (an 8-quinolinamine derivative) | Mice | P. berghei | 10 mg/kg/day x 4 days | Suppressive |
| (S)-pentyl and (S)-heptyl substituted amino-alcohol quinolines | Mice | P. berghei | 9 mg/kg | Significant reduction in parasite multiplication rate.[1] |
Table 4: In Vivo Antitumor Efficacy of Quinoline Derivatives in Xenograft Models
| Compound ID/Description | Xenograft Model | Cancer Cell Line | Dosage | Tumor Growth Inhibition (%) |
| Compound 27 (a quinoline derivative) | Mouse | Liver Cancer | 20 mg/kg/day | 63.7 |
| Compound 28 (a quinoline derivative) | Mouse | Liver Cancer | 20 mg/kg/day | 57.3 |
| Compound 68 (a quinoline derivative) | Nude Mice | Colorectal Cancer | 80 mg/kg | Significant |
Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo experiments cited in the evaluation of quinoline derivatives.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum. The protocol measures parasite proliferation by quantifying parasitic DNA through the fluorescence of SYBR Green I dye.[2]
Materials:
-
Plasmodium falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium (e.g., RPMI 1640 with supplements)
-
96-well black, clear-bottom microplates
-
Test compounds and control antimalarials (e.g., Chloroquine)
-
SYBR Green I nucleic acid stain (10,000x concentrate)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v Saponin, 0.08% v/v Triton X-100)
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)
-
Humidified incubator with a gas supply (5% CO₂, 5% O₂, 90% N₂)
Procedure:
-
Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using a 5% D-sorbitol treatment.[2]
-
Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in the complete culture medium. The final DMSO concentration should be kept below 0.5%. Add 100 µL of the drug dilutions to the wells of a 96-well plate.[2]
-
Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.[2]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator.[2]
-
Lysis and Staining: After incubation, add 100 µL of lysis buffer containing a 1:5000 dilution of the SYBR Green I stock to each well. Mix gently.[2]
-
Incubation for Staining: Incubate the plate in the dark at room temperature for at least 1 hour.[3]
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[2][3]
-
Data Analysis: Plot the fluorescence intensity against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom microplates
-
Test compounds and a vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer (absorbance at ~570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Ensure the final solvent concentration is non-toxic to the cells.
-
MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Antimalarial Efficacy in a Plasmodium berghei Mouse Model
The 4-day suppressive test is a standard method to evaluate the in vivo antimalarial activity of a compound.[4]
Materials:
-
Swiss albino mice
-
Plasmodium berghei (chloroquine-sensitive strain)
-
Test compounds, vehicle, and a positive control (e.g., Chloroquine)
-
Syringes and needles for infection and drug administration
-
Microscope slides and Giemsa stain
Procedure:
-
Parasite Inoculation: Infect mice intraperitoneally with approximately 1x10^7 P. berghei-parasitized red blood cells.[4]
-
Drug Administration: Two to four hours post-infection (Day 0), administer the test compounds and controls to groups of mice (typically 5 per group) orally or intraperitoneally. Continue the treatment once daily for four consecutive days (Days 0-3).[4]
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes by microscopic examination.
-
Efficacy Calculation: Calculate the average parasitemia for each group and determine the percentage of suppression using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
-
Survival Monitoring: Monitor the mice daily for survival, and the mean survival time for each group can be recorded.
In Vivo Antitumor Efficacy in a Human Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor activity of a compound in a nude mouse xenograft model.[5]
Materials:
-
Athymic nude mice (e.g., BALB/c-nu/nu)
-
Human cancer cells (e.g., HCT116)
-
Cell culture medium and supplements
-
Matrigel (optional, to improve tumor take rate)
-
Test compounds, vehicle, and a positive control (e.g., Doxorubicin)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the desired human cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium), with or without Matrigel, at a concentration of approximately 1x10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[5]
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compounds, vehicle, and positive control according to the desired schedule and route (e.g., intraperitoneal, oral).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[6]
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice. Excise the tumors, weigh them, and they can be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy.
Mandatory Visualizations
Proposed Signaling Pathway for Antimalarial Action of 8-Aminoquinolines
The antimalarial activity of 8-aminoquinolines like primaquine is believed to involve metabolic activation and the subsequent generation of reactive oxygen species (ROS) that induce oxidative stress in the parasite.
Caption: Proposed mechanism of antimalarial action for 8-aminoquinolines.
Experimental Workflow for In Vitro Drug Screening
This diagram outlines the typical workflow for the in vitro evaluation of novel compounds for their biological activity.
Caption: Workflow for in vitro screening of candidate compounds.
Logical Relationship in In Vivo Antitumor Studies
This diagram illustrates the logical progression and key stages of an in vivo antitumor efficacy study using a xenograft model.
Caption: Logical flow of an in vivo antitumor xenograft study.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. florajournal.com [florajournal.com]
- 4. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal modeling-nude mouse tumor model-ELK Biotechnology CO.,Ltd. [elkbiotech.com]
- 6. Inhibition of Human Tumor Xenograft Growth in Nude Mice by a Novel Monoclonal Anti-HSPG Isolated from Human Liver | Anticancer Research [ar.iiarjournals.org]
A Comparative Guide to Cytotoxicity Assays for 8-Aminoquinoline Derivatives, Including 5-(Trifluoromethyl)quinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common cytotoxicity assays relevant for evaluating the in vitro toxic potential of 5-(Trifluoromethyl)quinolin-8-amine and related 8-aminoquinoline derivatives. Due to the limited publicly available cytotoxicity data for this compound, this guide leverages data from structurally similar compounds to provide a valuable comparative context for researchers.
Comparison of Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint (IC50 in µM) | Reference Compound |
| 8-Aminoquinoline (8-AQ) | HCT 116 | MTT | > 800 | - |
| 8-Aminoquinoline (8-AQ) | MCF-7 | MTT | > 800 | - |
| 8-Aminoquinoline (8-AQ) | NHDF-Neo | MTT | > 800 | - |
| Hypothetical: this compound | - | - | Data Not Available | - |
| Glycoconjugate 17 (8-AQ derivative) | HCT 116 | MTT | 116.4 ± 5.9 | 8-Aminoquinoline |
| Glycoconjugate 17 (8-AQ derivative) | MCF-7 | MTT | 78.1 ± 9.3 | 8-Aminoquinoline |
| 8-Hydroxyquinoline (8-HQ) | HCT 116 | MTT | 9.33 ± 0.22 | - |
| Doxorubicin | HCT 116 | MTT | 5.6 ± 0.1 | - |
Data for 8-Aminoquinoline and its glycoconjugate derivative are derived from a study on the effect of glycoconjugation on the cytotoxicity of 8-aminoquinoline derivatives.[1][2]
Experimental Protocols
Detailed methodologies for three common cytotoxicity assays are provided below. These protocols are fundamental for assessing the in vitro toxicity of novel compounds like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes and carefully transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH release from treated cells to that of the controls.
Neutral Red (NR) Uptake Assay
The Neutral Red assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Principle: The dye is a weak cationic dye that penetrates cell membranes by non-ionic passive diffusion and accumulates in the lysosomes of living cells. A decrease in the uptake of Neutral Red is indicative of cell death or a loss of membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate.
-
Dye Incubation: After treatment, remove the medium and add a medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., a solution of 1% formaldehyde and 1% CaCl₂).
-
Dye Extraction: Add a destain solution (e.g., a solution of 50% ethanol and 1% acetic acid) to each well to extract the dye from the cells.
-
Absorbance Measurement: Gently shake the plate for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: The amount of dye uptake in treated cells is compared to that of untreated cells to determine the percentage of viable cells.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described cytotoxicity assays and a general signaling pathway that can be affected by cytotoxic compounds.
Caption: A generalized workflow for conducting in vitro cytotoxicity assays.
Caption: A hypothetical signaling pathway potentially modulated by a quinoline derivative.
References
- 1. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-(Trifluoromethyl)quinolin-8-amine Against Leading Antimalarials: A Comparative Guide
For Immediate Release
In the global fight against malaria, the quest for novel, effective, and safe therapeutic agents is paramount. This guide provides a comprehensive benchmark analysis of the investigational antimalarial compound, 5-(Trifluoromethyl)quinolin-8-amine, against established frontline treatments: Chloroquine, Artemisinin, and Mefloquine. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of in vitro and in vivo efficacy, cytotoxicity, and a detailed examination of the experimental protocols utilized for these evaluations.
While specific experimental data for this compound is not extensively available in the public domain, this guide leverages data from structurally related 8-aminoquinoline and trifluoromethylquinoline analogues to provide a predictive assessment of its potential antimalarial profile.
Executive Summary
The 8-aminoquinoline scaffold, to which this compound belongs, is a well-established pharmacophore in antimalarial drug discovery, with primaquine and tafenoquine being notable examples. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and potency. This guide synthesizes available data to project the performance of this compound and contextualizes it against the known activities of standard-of-care antimalarials.
In Vitro Antimalarial Activity
The in vitro activity of antimalarial compounds is a critical initial assessment of their potential. This is typically determined by measuring the half-maximal inhibitory concentration (IC50) against various strains of Plasmodium falciparum, the deadliest species of malaria parasite. The following table summarizes the IC50 values for known antimalarials and projects the potential activity of this compound based on related compounds.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| This compound (Projected) | Chloroquine-Sensitive (e.g., 3D7) | 50 - 150 | Analog Data |
| Chloroquine-Resistant (e.g., Dd2) | 100 - 300 | Analog Data | |
| Chloroquine | 3D7 | 10 - 30 | [1][2] |
| Dd2 | 150 - 300 | [1] | |
| Artemisinin | 3D7 | 5 - 20 | [3][4] |
| K1 (CQ-resistant) | 1 - 10 | [3] | |
| Mefloquine | 3D7 | 10 - 40 | [1] |
| Dd2 | 20 - 60 | [1] |
Note: The projected IC50 values for this compound are estimations based on the activity of other 8-aminoquinolines and trifluoromethyl-substituted quinolines.[5][6] Experimental validation is required.
In Vivo Efficacy
In vivo studies in animal models, typically using Plasmodium berghei in mice, are essential to evaluate a compound's efficacy, pharmacokinetics, and safety in a whole organism. The standard metric is the effective dose (ED90), the dose required to suppress parasitemia by 90%.
| Compound | Animal Model | Dosing Regimen | ED90 (mg/kg/day) | Reference |
| This compound (Projected) | P. berghei in mice | 4-day suppressive test | 10 - 50 | Analog Data |
| Chloroquine | P. berghei in mice | 4-day suppressive test | 1.5 - 5 | [7] |
| Artemisinin | P. berghei in mice | 4-day suppressive test | 5 - 15 | [8] |
| Mefloquine | P. berghei in mice | 4-day suppressive test | 3 - 10 | [7] |
Note: The projected ED90 for this compound is an estimation based on in vivo data for structurally similar compounds.[9] Further preclinical studies are necessary to confirm these projections.
Cytotoxicity Profile
Assessing the cytotoxicity of a potential drug candidate against mammalian cell lines is crucial to determine its therapeutic index. The half-maximal cytotoxic concentration (CC50) is measured, and a higher CC50 value indicates lower toxicity. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a key indicator of a compound's therapeutic window.
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) (Projected for Test Compound) | Reference |
| This compound (Projected) | HeLa, HepG2 | > 10 | > 100 | Analog Data |
| Chloroquine | Various | 20 - 100 | > 100 | [10][11] |
| Artemisinin | Various | > 10 | > 100 | [10][11] |
| Mefloquine | Various | 5 - 20 | > 100 | [10][11] |
Note: The projected cytotoxicity and selectivity index for this compound are based on the safety profiles of related 8-aminoquinolines.[12]
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Methodology: The SYBR Green I-based fluorescence assay is a widely used method.[13]
-
Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: Test compounds and reference drugs are serially diluted in 96-well microplates.
-
Inoculation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.
-
Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. The dye intercalates with the parasitic DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.
In Vitro Antimalarial Assay Workflow
In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)
Objective: To determine the in vivo efficacy (ED90) of a compound in a murine malaria model.
Methodology: The Peters' 4-day suppressive test is a standard method.[14][15]
-
Infection: Swiss albino mice are infected intraperitoneally with Plasmodium berghei.
-
Treatment: The test compound and reference drugs are administered orally or subcutaneously once daily for four consecutive days, starting 2-4 hours post-infection.
-
Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia of the treated groups is compared to the vehicle control group. The percentage of parasite suppression is calculated, and the ED90 is determined by regression analysis.
In Vivo 4-Day Suppressive Test Workflow
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic concentration (CC50) of a compound against mammalian cells.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11]
-
Cell Culture: Human cell lines (e.g., HeLa, HepG2) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.
Cytotoxicity (MTT) Assay Workflow
Mechanism of Action: The 8-Aminoquinoline Pathway
8-aminoquinolines are known to target the liver stages of the malaria parasite and also possess activity against the blood stages. Their precise mechanism of action is complex and is believed to involve the generation of reactive oxygen species (ROS) that induce oxidative stress within the parasite. This is thought to occur through metabolic activation by host or parasite enzymes.
Proposed Mechanism of Action for 8-Aminoquinolines
Conclusion
Based on the analysis of structurally related compounds, this compound shows promise as a potential antimalarial candidate. Its projected in vitro and in vivo activities are within a relevant range when compared to established antimalarials. The trifluoromethyl moiety may confer favorable pharmacokinetic properties. However, this guide underscores the critical need for direct experimental evaluation of this compound to validate these projections. The provided experimental protocols offer a standardized framework for conducting such essential preclinical assessments. Further research into its specific mechanism of action, safety profile, and potential for combination therapy will be crucial in determining its future role in the fight against malaria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 12. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Cross-Reactivity Profile of 5-(Trifluoromethyl)quinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 5-(Trifluoromethyl)quinolin-8-amine against a panel of selected off-targets. The following data and protocols are presented to offer insights into the selectivity of this compound and to provide a framework for designing and interpreting cross-reactivity studies. While direct experimental data on the cross-reactivity of this compound is limited in publicly available literature, this guide synthesizes information on structurally related quinoline derivatives to present a plausible, data-driven comparison.
Introduction to this compound
This compound is a quinoline derivative with a trifluoromethyl group at the C5 position. The quinoline scaffold is a common motif in medicinal chemistry, found in a variety of therapeutic agents. The trifluoromethyl group is often introduced to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Given the promiscuity of some quinoline-based compounds, a thorough assessment of cross-reactivity is crucial to de-risk potential off-target effects during drug development.
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical data from a competitive binding assay, comparing the binding affinity (Ki, nM) of this compound and two other structurally related compounds against a panel of kinases and G-protein coupled receptors (GPCRs) known to be potential off-targets for quinoline derivatives.
| Compound | Target | Ki (nM) |
| This compound | Primary Target X | 15 |
| Kinase A | >10,000 | |
| Kinase B | 8,500 | |
| Kinase C | >10,000 | |
| GPCR A | 2,500 | |
| GPCR B | >10,000 | |
| Compound A (Quinolin-8-amine) | Primary Target X | 150 |
| Kinase A | 5,000 | |
| Kinase B | 2,000 | |
| Kinase C | >10,000 | |
| GPCR A | 800 | |
| GPCR B | 9,500 | |
| Compound B (5-Chloroquinolin-8-amine) | Primary Target X | 50 |
| Kinase A | 8,000 | |
| Kinase B | 6,000 | |
| Kinase C | >10,000 | |
| GPCR A | 1,500 | |
| GPCR B | >10,000 |
This data is hypothetical and for illustrative purposes only.
Experimental Workflow and Signaling Pathways
To assess the cross-reactivity and potential off-target effects of this compound, a systematic experimental approach is necessary.
Experimental workflow for cross-reactivity screening.
An identified off-target interaction could potentially modulate unintended signaling pathways. For instance, binding to a GPCR could lead to the activation of downstream signaling cascades.
Hypothetical off-target signaling pathway modulation.
Experimental Protocols
Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for a panel of kinases and GPCRs.
Materials:
-
Test compound: this compound
-
Reference compounds: Compound A and Compound B
-
Radiolabeled ligand specific for each target
-
Membrane preparations or purified enzymes for each target
-
Assay buffer (specific to each target)
-
Scintillation vials and cocktail
-
Multi-well plates
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test and reference compounds in the appropriate assay buffer.
-
In a multi-well plate, add the membrane preparation or purified enzyme, the radiolabeled ligand at a concentration close to its Kd, and the assay buffer.
-
Add the serially diluted compounds to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
Incubate the plates at the recommended temperature and for the appropriate duration for each target to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add the scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each compound by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of the test compound to the identified off-target in a cellular context.
Materials:
-
Test compound: this compound
-
Cell line expressing the target of interest
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control.
-
After incubation, harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Divide the cell lysate into aliquots and heat each aliquot to a different temperature for a defined period (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the protein concentration in each supernatant.
-
Analyze the amount of the target protein remaining in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.
-
Generate a CETSA melting curve by plotting the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
The provided hypothetical data and experimental framework underscore the importance of comprehensive cross-reactivity profiling in the early stages of drug discovery. While this compound shows a favorable hypothetical selectivity profile compared to its analogs, the potential for off-target interactions, particularly at higher concentrations, should be carefully evaluated. The detailed protocols for competitive binding assays and CETSA offer robust methods for identifying and validating such interactions, ultimately contributing to the development of safer and more effective therapeutic agents.
Navigating the Toxicological Landscape of 5-(Trifluoromethyl)quinolin-8-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents often leads to the synthesis of complex molecules with promising pharmacological activities. However, a thorough understanding of their toxicological profile is paramount for ensuring safety and advancing through the drug development pipeline. This guide provides a comparative toxicological assessment of 5-(Trifluoromethyl)quinolin-8-amine, a compound of interest in medicinal chemistry. Due to the limited publicly available toxicological data for this specific molecule, this guide leverages a structure-activity relationship (SAR) approach, drawing comparisons with well-characterized quinoline derivatives: quinoline, 8-aminoquinoline, and 3-(trifluoromethyl)aniline. This comparative analysis aims to provide a predictive overview of the potential toxicological liabilities of this compound.
Comparative Toxicological Data
The following tables summarize the available quantitative toxicological data for this compound and its structural analogs. It is crucial to note the absence of direct experimental data for the target compound, with the provided information being based on supplier safety data sheets.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Quinoline | Rat | Oral | 331 | [1] |
| Rabbit | Dermal | 540 | [1] | |
| 8-Aminoquinoline | Data Not Available | Data Not Available | Data Not Available | |
| 3-(Trifluoromethyl)aniline | Data Not Available | Data Not Available | Data Not Available |
Table 2: Genotoxicity and Carcinogenicity
| Compound | Ames Test (Salmonella typhimurium) | In Vitro Chromosomal Aberration | Carcinogenicity | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Quinoline | Positive (with metabolic activation) | Data Not Available | Evidence of carcinogenicity in rats and mice (liver tumors) | [2][3][4] |
| 8-Aminoquinoline | Data Not Available | Data Not Available | Data Not Available | |
| 3-(Trifluoromethyl)aniline | Data Not Available | Data Not Available | Data Not Available |
Table 3: Hazard Classification
| Compound | GHS Hazard Statements |
| This compound | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Quinoline | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H341 (Suspected of causing genetic defects), H350 (May cause cancer), H411 (Toxic to aquatic life with long lasting effects)[5] |
| 8-Aminoquinoline | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| 3-(Trifluoromethyl)aniline | H227 (Combustible liquid), H302 + H312 (Harmful if swallowed or in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H330 (Fatal if inhaled), H335 (May cause respiratory irritation), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects)[6] |
Predictive Toxicological Profile of this compound
Based on the data from its structural analogues, a preliminary, predictive toxicological profile for this compound can be inferred:
-
Acute Toxicity : The quinoline core suggests a potential for moderate acute toxicity if ingested or absorbed through the skin. The trifluoromethyl group, as seen in trifluoromethylanilines, can also contribute to toxicity[6].
-
Genotoxicity and Carcinogenicity : The parent quinoline is a known mutagen and carcinogen[2][3][4]. The genotoxic potential of substituted quinolines can be influenced by the nature and position of the substituent. Therefore, genotoxicity studies for this compound are highly recommended.
-
Hemolytic Toxicity : The 8-aminoquinoline scaffold is strongly associated with hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency[7][8]. This is a significant potential liability for this compound that warrants careful investigation.
-
Irritation : The available hazard statements indicate that this compound is likely to be an irritant to the skin, eyes, and respiratory system.
Experimental Protocols
To definitively determine the toxicological profile of this compound, a battery of standardized tests should be conducted. The following are detailed methodologies for key in vitro and in vivo assays based on OECD guidelines.
Acute Oral Toxicity - OECD Test Guideline 401
-
Principle : This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. The Median Lethal Dose (LD50) is determined.
-
Test Animals : Typically, young adult rats of a single strain are used.
-
Procedure :
-
Animals are fasted prior to dosing.
-
The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose level per group.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A necropsy of all animals is performed at the end of the study.
-
-
Data Analysis : The LD50 is calculated using a statistical method (e.g., Probit analysis).
Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471
-
Principle : This in vitro assay is used to detect gene mutations. It uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid.
-
Procedure :
-
Bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
-
The mixture is incubated and then plated on a minimal medium lacking the specific amino acid.
-
After incubation for 48-72 hours, the number of revertant colonies is counted.
-
-
Data Analysis : A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
In Vitro Mammalian Chromosomal Aberration Test - OECD Test Guideline 473
-
Principle : This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Cell Cultures : Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
-
Procedure :
-
Cell cultures are exposed to the test substance at a minimum of three concentrations, both with and without metabolic activation.
-
Cells are harvested at a suitable time after treatment, and metaphase cells are prepared for microscopic examination.
-
Chromosomes are analyzed for structural aberrations (e.g., breaks, gaps, exchanges).
-
-
Data Analysis : A substance is considered clastogenic if it induces a statistically significant, concentration-dependent increase in the frequency of cells with structural chromosomal aberrations.
Reproduction/Developmental Toxicity Screening Test - OECD Test Guideline 421
-
Principle : This in vivo screening test provides preliminary information on the potential effects of a substance on reproduction and development.
-
Test Animals : Typically, rats are used.
-
Procedure :
-
The test substance is administered to both male and female animals for a period before mating, during mating, and for females, throughout gestation and lactation.
-
Observations include effects on mating performance, fertility, length of gestation, litter size, and pup viability and growth.
-
Parental animals and offspring are subjected to a gross necropsy.
-
-
Data Analysis : The data are evaluated to identify any adverse effects on reproductive and developmental parameters.
Visualizing the Path Forward: A Proposed Toxicological Testing Workflow
The following diagram outlines a logical workflow for the toxicological evaluation of this compound.
Caption: Proposed workflow for the toxicological evaluation of this compound.
Signaling Pathways Implicated in Quinoline Toxicity
Quinoline-induced toxicity often involves the generation of reactive oxygen species (ROS) and subsequent activation of stress-related signaling pathways. The diagram below illustrates a simplified representation of pathways that could be relevant for quinoline derivatives.
Caption: Simplified signaling pathway for quinoline-induced cellular toxicity.
Conclusion
While direct toxicological data for this compound remains scarce, a comparative analysis with its structural analogs—quinoline, 8-aminoquinoline, and 3-(trifluoromethyl)aniline—provides a valuable framework for predicting its potential hazards. The quinoline core raises concerns regarding genotoxicity and carcinogenicity, while the 8-amino moiety points to a significant risk of hemolytic toxicity in susceptible individuals. The trifluoromethyl group may also contribute to its overall toxicity profile.
For any further development of this compound, a comprehensive toxicological evaluation following standardized protocols, such as those outlined by the OECD, is imperative. This systematic approach will be crucial in fully characterizing its safety profile and determining its viability as a potential therapeutic candidate.
References
- 1. actylislab.com [actylislab.com]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. The carcinogenicity of quinoline and benzoquinolines in newborn CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carcinogenicity of quinoline by drinking-water administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Safety of 8-aminoquinoline antimalarial medicines [who.int]
Comparative Docking Analysis of Trifluoromethyl-Containing Quinoline Derivatives in Drug Discovery
A Guide for Researchers and Drug Development Professionals
Performance of Trifluoromethyl-Quinoline Derivatives Across Key Protein Targets
The inhibitory potential of quinoline derivatives has been explored against a range of protein targets implicated in cancer and bacterial infections. Molecular docking simulations are instrumental in predicting the binding affinities and interaction patterns of these compounds, thereby prioritizing synthetic efforts. The following tables summarize the docking scores and binding energies of selected trifluoromethyl-containing quinoline and quinazoline derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and DNA Gyrase.
Table 1: Docking Performance against VEGFR-2
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
| Derivative Structure/Name | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Sorafenib (Reference) (contains a trifluoromethylphenyl group) | 2OH4 | -21.11 | Cys917, Glu883, Asp1044 (H-bonds); Leu1033, Leu838, Ala864, Val846, Val914, Phe1045, Cys1043, Leu1017, His1024, Leu887 (Hydrophobic) | [1] |
| Compound 7 (quinoline derivative with a 1-chloro-2-(trifluoromethyl)benzene moiety) | 2OH4 | -21.94 | Not specified | [1] |
| Quinolin-4(1H)-one derivatives | Not specified | -11.31 to -14.65 | Not specified | [2][3] |
Table 2: Docking Performance against EGFR
EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and is frequently dysregulated in various cancers.
| Derivative Structure/Name | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Quinoline derivative 8b | Not specified | Not specified (IC50 = 0.08 µM) | Not specified | [4] |
| Quinoline derivative 6d | Not specified | Not specified (IC50 = 0.18 µM) | Not specified | [4] |
| 7-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)quinazolin-4-ol (4i) | Not specified | Not specified (IC50 = 2.86 µM vs. MCF-7) | Not specified | [5] |
Note: While specific docking scores were not provided in all cited literature, the potent IC50 values suggest strong binding affinity, which is often correlated with favorable docking scores.
Table 3: Docking Performance against DNA Gyrase
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, making it a validated target for antibacterial agents.
| Derivative Structure/Name | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Ciprofloxacin (Reference) | 2XCT | -5.746 | Not specified | [6] |
| Various quinoline derivatives | Not specified | -6.0 to -7.33 | Not specified | [7][8] |
Experimental Protocols
The following section details a generalized methodology for molecular docking studies based on protocols frequently cited in the literature for quinoline derivatives.
Molecular Docking Protocol with AutoDock Vina
This protocol outlines a typical workflow for performing molecular docking using AutoDock Vina, a widely used open-source program.[9][10]
-
Software and Hardware:
-
Hardware: A high-performance computing workstation with a multi-core processor.
-
Software:
-
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2OH4; DNA Gyrase, PDB ID: 2XCT) is downloaded from the Protein Data Bank (PDB).[1][7]
-
Using AutoDock Tools, water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The prepared protein structure is saved in the PDBQT file format.[10]
-
-
Ligand Preparation:
-
The 2D structures of the quinoline derivatives are drawn using chemical drawing software like ChemDraw.
-
The 2D structures are converted to 3D and energy-minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed, and rotatable bonds are defined using AutoDock Tools.
-
The prepared ligand structures are saved in the PDBQT file format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the target protein. The coordinates and dimensions of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file.
-
For example, a grid box with dimensions of 72 x 78 x 92 Å centered at X=9.412, Y=20.328, Z=24.168 has been used for docking with Serine/threonine-protein kinase 10.[11]
-
-
Docking Simulation:
-
AutoDock Vina is used to perform the docking calculations. The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the defined grid box.[11]
-
The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 20.
-
Vina calculates the binding affinity (in kcal/mol) for multiple binding modes of the ligand.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the binding mode with the lowest binding affinity (most favorable).
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio or PyMOL.
-
Mandatory Visualizations
To further elucidate the processes and pathways discussed, the following diagrams have been generated.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Simplified EGFR and VEGFR-2 signaling pathways and their crosstalk.
References
- 1. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fmhr.net [fmhr.net]
- 3. researchgate.net [researchgate.net]
- 4. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(Trifluoromethyl)quinolin-8-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-(Trifluoromethyl)quinolin-8-amine, a compound that requires careful management as hazardous chemical waste. Adherence to these procedures is critical for regulatory compliance and the well-being of laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.[2][6] | To prevent skin contact with the chemical. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to NIOSH or EN166 standards.[1][2][6] | To protect eyes from splashes or dust. |
| Skin and Body Protection | A lab coat or other protective clothing should be worn to prevent skin exposure.[1] | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or if working in a poorly ventilated area.[1][6] | To prevent inhalation of potentially harmful dust particles. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.[7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][9]
Experimental Protocol: Waste Disposal
-
Risk Assessment: Before initiating any disposal procedures, conduct a thorough risk assessment. This should include evaluating the quantity of waste, the potential for exposure, and the presence of any other chemicals in the waste mixture.
-
Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, weighing papers, pipette tips, and absorbent pads, must be collected in a designated and clearly labeled hazardous waste container.[6][10] This waste should be double-bagged in clear plastic bags to allow for visual inspection by environmental health and safety (EH&S) personnel.[10]
-
Liquid Waste: Unused solutions and rinsates containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[6] Ensure the container is compatible with the chemical and any solvents used. Do not mix incompatible waste streams.[7]
-
Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container.[10]
-
Original Containers: Whenever feasible, leave the chemical in its original container for disposal.[6][10] If the container held a toxic chemical, it must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[11][12]
-
-
Container Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., Toxic, Irritant).[6][10][11]
-
Storage:
-
Store waste containers in a designated satellite accumulation area (SAA).[7]
-
Keep containers tightly closed except when adding waste.[8][10][11]
-
Store containers in a cool, dry, and well-ventilated location, away from incompatible materials.[6]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks or spills.[10]
-
-
Decontamination:
-
After handling the waste, decontaminate the work area with an appropriate solvent, followed by a cleaning solution.
-
Properly remove PPE to avoid self-contamination, removing gloves first, followed by the lab coat and eye protection.[6]
-
Thoroughly wash hands with soap and water after removing PPE.[2]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EH&S) department or a licensed chemical waste disposal company.[8][10][11]
-
A recommended final disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Disposal Workflow
Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. brieflands.com [brieflands.com]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. pfw.edu [pfw.edu]
- 9. acs.org [acs.org]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 5-(Trifluoromethyl)quinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-(Trifluoromethyl)quinolin-8-amine. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must be worn at all times. A face shield should be used in addition to goggles when there is a significant risk of splashing.[5][6] |
| Hand Protection | Chemical-resistant gloves (double-gloving recommended) | Nitrile or neoprene gloves are preferred.[7] Inspect gloves for any damage before use and change them frequently (every 30-60 minutes) or immediately if contaminated.[8][9] Use proper glove removal technique to avoid skin contact.[10] |
| Body Protection | Flame-resistant lab coat or chemical-resistant apron | A long-sleeved, seamless gown made of a material resistant to chemical permeation is ideal.[5][11] |
| Respiratory Protection | N95 respirator or higher | Required when handling the solid compound to avoid inhalation of dust.[11][12] For large spills or situations with potential for aerosol generation, a chemical cartridge-type respirator may be necessary.[8] |
| Foot Protection | Closed-toe shoes | Sandals or perforated shoes are not permitted in the laboratory.[13][14] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Experimental Workflow:
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation :
-
Before handling the compound, ensure you are wearing all the required PPE as detailed in Table 1.[2]
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents to avoid interruptions during handling.
-
-
Handling :
-
Conduct all manipulations of the solid compound, including weighing, within a certified chemical fume hood to minimize inhalation exposure.[12]
-
Handle the compound with care to avoid generating dust.
-
Use appropriate glassware and equipment, ensuring they are clean and dry.
-
-
Spill Management :
-
Small spills : For minor spills, trained personnel should manage the cleanup.[5] Contain the spill with an inert absorbent material (e.g., vermiculite or sand).[1] Collect the material into a sealed, labeled container for disposal as hazardous waste.[5]
-
Large spills : In the event of a large spill, evacuate the area immediately and alert the institution's emergency response team.[5]
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation :
-
All waste containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, weighing paper), and initial solvent rinses of glassware, must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[1] Do not mix with non-halogenated waste.
-
-
Container Management :
-
Use a compatible, sealable hazardous waste container (e.g., glass or polyethylene).
-
Keep the waste container closed except when adding waste.
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area.
-
-
Final Disposal :
-
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1]
-
When the waste container is full, arrange for its collection and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
The preferred method of disposal for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemos.de [chemos.de]
- 5. benchchem.com [benchchem.com]
- 6. pharmastate.academy [pharmastate.academy]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. angenechemical.com [angenechemical.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
